PF-03814735
説明
Structure
3D Structure
特性
IUPAC Name |
N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNGWLOYLRZLK-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025621 | |
| Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942487-16-3 | |
| Record name | PF-03814735 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942487163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03814735 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-03814735 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5T4O5758 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of PF-03814735 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03814735 is a potent, orally bioavailable, and reversible small molecule inhibitor of Aurora kinases A and B.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Overexpression of Aurora kinases is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Inhibition of Aurora Kinases A and B
This compound exerts its anti-cancer effects primarily through the competitive inhibition of Aurora kinase A (AURKA) and Aurora kinase B (AURKB) in an ATP-competitive manner.[2][3] This inhibition disrupts the normal progression of mitosis, leading to mitotic catastrophe and subsequent cell death in cancer cells.
Molecular Interactions and Downstream Effects
The primary molecular consequence of this compound activity is the reduction of phosphorylation of Aurora kinase substrates. In intact cells, treatment with this compound leads to a significant decrease in the autophosphorylation of Aurora A at Threonine 232 and Aurora B.[1][4] This, in turn, prevents the phosphorylation of downstream targets critical for mitotic progression.
One of the most well-characterized downstream effects is the reduced phosphorylation of Histone H3 at Serine 10 (pHH3), a key substrate of Aurora B.[1] The inhibition of this phosphorylation event is a reliable biomarker of Aurora B inhibition in both preclinical and clinical settings.[5] A Phase I clinical trial (NCT00424632) demonstrated that this compound treatment in patients with advanced solid tumors resulted in a decrease in histone H3 phosphorylation in tumor tissue.[5]
Cellular Consequences
The inhibition of Aurora kinases by this compound manifests in distinct cellular phenotypes:
-
Cytokinesis Failure: Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts the formation and function of the contractile ring, leading to a failure of cytokinesis, the final stage of cell division.[1][2]
-
Induction of Polyploidy: As cells fail to divide after DNA replication, they accumulate multiple sets of chromosomes, a state known as polyploidy.[1][4]
-
Inhibition of Cell Proliferation: The culmination of these mitotic defects is a potent inhibition of cancer cell proliferation.[1][2]
Quantitative Data
Kinase Inhibition Profile
This compound is a highly potent inhibitor of Aurora A and B kinases. While it shows activity against other kinases at higher concentrations, its primary targets are the Aurora kinases.
| Kinase Target | IC50 (nM) |
| Aurora A | 0.8[2][3] |
| Aurora B | 5[3] |
| Flt1 | 10[3] |
| FAK | 22[3] |
| TrkA | 30[3] |
Table 1: In vitro kinase inhibitory activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Anti-proliferative Activity in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| KTC2 | Thyroid Cancer | Most potent among several epigenetic drugs tested[6] |
| HCT-116 | Colon Carcinoma | Not specified, but sensitive[7] |
| HL-60 | Promyelocytic Leukemia | Not specified, but sensitive[7] |
| A549 | Lung Carcinoma | Not specified, but sensitive[7] |
| H125 | Lung Carcinoma | Not specified, but sensitive[7] |
| Small Cell Lung Cancer (SCLC) cell lines | Small Cell Lung Cancer | Highly sensitive[2][7] |
| Colon Cancer cell lines | Colon Cancer | Sensitive[2][7] |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines. IC50 values represent the concentration of the drug that inhibits cell growth by 50%.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Cancer Cells
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora kinases.
Methodology:
-
Recombinant human Aurora A and Aurora B enzymes are used.
-
A kinase reaction buffer containing ATP and a specific peptide substrate is prepared.
-
This compound is serially diluted to a range of concentrations.
-
The kinase, substrate, ATP, and inhibitor are incubated together.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT/MTS Assay)
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Phospho-Histone H3
Objective: To assess the inhibition of Aurora B kinase activity in cells by measuring the levels of phosphorylated Histone H3.
Methodology:
-
Cancer cells are treated with this compound for a defined period.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-Histone H3 (Ser10).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
Total Histone H3 or a housekeeping protein (e.g., β-actin) is used as a loading control.
Immunofluorescence for Phospho-Aurora Kinases
Objective: To visualize the effect of this compound on the phosphorylation and localization of Aurora kinases within the cell. For example, MDA-MB-231 tumor cells can be treated with 300 nmol/L of this compound for 4 hours.[4]
Methodology:
-
Cells are grown on coverslips and treated with this compound.
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Non-specific binding is blocked with a blocking solution (e.g., BSA or serum).
-
Cells are incubated with primary antibodies against phospho-Aurora A (Thr232) or phospho-Aurora B.
-
Fluorescently labeled secondary antibodies are used for detection.
-
The nucleus is counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope.
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the effect of this compound on the cell cycle distribution and to quantify the induction of polyploidy. For instance, HCT-116 cells can be treated with 300 nmol/L of this compound for 4 to 48 hours.[4]
Methodology:
-
Cells are treated with this compound for various time points.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle, as well as the presence of a polyploid population (>4N DNA content).
Conclusion
This compound is a potent dual inhibitor of Aurora kinases A and B that disrupts mitosis in cancer cells, leading to cytokinesis failure, polyploidy, and a halt in proliferation. Its mechanism of action is well-defined, with clear molecular and cellular consequences that have been extensively characterized through a variety of in vitro and cell-based assays. The data presented in this guide underscore the rationale for the clinical development of this compound and provide a foundational understanding for researchers and drug development professionals working in the field of oncology. Further investigation into biomarkers of sensitivity, such as the status of the Myc gene family and the retinoblastoma pathway, may help to identify patient populations most likely to benefit from this targeted therapy.[2][7]
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor this compound in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of this compound, an Aurora Kinase Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
What is the chemical structure of PF-03814735?
An In-Depth Technical Guide on PF-03814735
Introduction
This compound is a potent, orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of Aurora kinases A and B.[1][2][3] It has been investigated for its potential as an antineoplastic agent in the treatment of advanced solid tumors.[4][5][6] The Aurora kinase family plays a crucial role in the regulation of mitosis, and their overexpression is implicated in various cancers.[4] this compound's mechanism of action involves the inhibition of these kinases, leading to defects in cell division and proliferation.[5]
Chemical Structure
The chemical structure of this compound is formally described by its IUPAC name and can be represented by its SMILES string.
-
IUPAC Name : N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide[7]
-
Molecular Weight : 474.48 g/mol [1]
-
SMILES : O=C(CNC(C)=O)N1[C@@H]2C3=C(C=C(NC4=NC(NC5CCC5)=C(C(F)(F)F)C=N4)C=C3)[C@H]1CC2[1]
Mechanism of Action & Signaling Pathway
This compound primarily functions by inhibiting Aurora kinases A and B.[1] The Aurora kinase family consists of serine/threonine kinases that are essential for mitotic progression.[8] Inhibition of Aurora A leads to defects in mitotic spindle assembly, while inhibition of Aurora B interferes with chromosome alignment and cytokinesis, often resulting in polyploidy and cell death.[8] In cellular assays, this compound has been shown to reduce the levels of phospho-Aurora A, phospho-Aurora B, and phosphohistone H3, which is a downstream substrate of Aurora B.[1][4] This leads to a blockage of cytokinesis, inhibition of cell proliferation, and the formation of polyploid, multinucleated cells.[1][4]
Mechanism of action of this compound on the Aurora kinase signaling pathway.
Quantitative Data
In Vitro Kinase Inhibition Profile
This compound is a potent inhibitor of Aurora kinases A and B and also shows activity against other kinases at higher concentrations.[3][9]
| Kinase | IC50 (nM) | % Inhibition at 100 nM |
| Aurora A | 0.8 | ≥90% |
| Aurora B | 5 | ≥90% |
| Flt1 | 10 | Not Reported |
| FAK | 22 | Not Reported |
| TrkA | 30 | Not Reported |
| FLT3 | Not Reported | ≥90% |
| JAK2 | Not Reported | ≥90% |
| TrkB | Not Reported | ≥90% |
| RET | Not Reported | ≥90% |
| MST3 | Not Reported | ≥90% |
| Abl | Not Reported | 50% |
Data sourced from multiple studies.[2][8][9]
In Vivo Pharmacodynamics in HCT-116 Xenograft Model
Oral administration of this compound to mice with HCT-116 xenograft tumors resulted in a rapid decrease in the phosphorylation of histone H3.[10]
| Time Post-Dose (20 mg/kg) | Plasma Concentration (ng/mL) | % Inhibition of Phospho-Histone H3 |
| 1 hour | ~1200 | 96% |
| 7 hours | ~200 | Returned to normal |
Data represents mean values from four mice at each time point.[10]
Experimental Protocols
Cell Proliferation Assay
To assess the antiproliferative activity of this compound, various human tumor cell lines (e.g., HCT-116, HL-60, A549, and H125) were used.[10] A specific protocol for evaluating the required exposure time for antiproliferative effects in HL-60 cells involved the following steps:
-
HL-60 cells were cultured in RPMI medium supplemented with 15% heat-inactivated fetal bovine serum.[9]
-
Cells were exposed to different concentrations of this compound for varying durations: 4, 8, 12, 24, and 48 hours.[9] A continuous 72-hour exposure was also evaluated.[9]
-
Following the exposure period, a washout step was performed, and the cells were incubated in fresh growth media without the inhibitor for the remainder of a 72-hour assay period.[9]
-
Cell counts were determined using a Coulter Counter.[9]
-
Proliferation was calculated as the percent change from the number of untreated control cells.[9]
In Vivo Xenograft Tumor Studies
The in vivo efficacy of this compound was evaluated in mouse xenograft models.[1][4]
-
Female nude or SCID beige mice were used for the studies.[9]
-
Human tumor cells (3 x 10^6 to 1 x 10^7 cells in 100 µL of PBS) or tumor fragments were implanted subcutaneously on the right flank of the mice.[9]
-
This compound was formulated as a solution in cremophor EL (cremophor/ethanol/0.9% saline at a ratio of 12.5%/12.5%/75%) for oral administration.[9]
-
Once-daily oral administration of this compound was performed at tolerable doses.[4]
-
Tumor growth was monitored and compared to vehicle-treated control groups to determine the extent of tumor growth inhibition.[4]
-
For pharmacodynamic studies, tumors and blood samples were collected at various time points after a single oral dose to measure drug concentration and biomarker modulation (e.g., phospho-histone H3 levels).[10]
Experimental workflow for an in vivo xenograft tumor study.
High-Content Immunofluorescence Imaging
The cellular effects of this compound were visualized using high-content immunofluorescence analysis.[9][10]
-
MDA-MB-231 tumor cells were cultured and treated with this compound (e.g., 300 nM) or a vehicle control for a specified period (e.g., 4 hours).[9][10]
-
After treatment, the cells were fixed.[9]
-
The fixed cells were stained with specific primary antibodies against proteins of interest (e.g., phospho-Aurora A, phospho-Aurora B, phospho-histone H3) and corresponding fluorescently labeled secondary antibodies.[9] DNA was counterstained with DAPI.[10]
-
Images were acquired and analyzed using a high-content imaging system, such as the Thermo Scientific Cellomics ArrayScan HCS Reader.[10]
-
Quantitative analysis of the fluorescence intensity was performed to determine the levels of the target proteins in individual cells.[10]
Conclusion
This compound is a well-characterized Aurora kinase inhibitor with potent activity in both in vitro and in vivo models of cancer. Its mechanism of action, centered on the disruption of mitotic processes, has been clearly elucidated through various experimental approaches. The provided quantitative data and detailed protocols offer a comprehensive overview for researchers and drug development professionals interested in the further study and potential clinical application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 4. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor this compound in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C23H25F3N6O2 | CID 51346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
PF-03814735: A Dual Inhibitor of Aurora Kinase A and B for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: PF-03814735 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Aurora kinase A (Aurora A) and Aurora kinase B (Aurora B).[1][2] These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[1] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to support further research and development of this and similar targeted cancer therapies.
Introduction to Aurora Kinases and this compound
The Aurora kinase family, comprising Aurora A, B, and C, plays a critical role in regulating cell cycle progression, particularly during mitosis.[1] They are involved in essential mitotic events such as centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[1]
This compound is a novel, ATP-competitive, and reversible inhibitor of both Aurora A and Aurora B kinases.[2][3] Its ability to target both kinases simultaneously offers a potential therapeutic advantage by disrupting multiple stages of mitosis. Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines and tumor growth inhibition in xenograft models.[1][4]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of both Aurora A and Aurora B. This dual inhibition leads to a cascade of mitotic disruptions, ultimately resulting in cell cycle arrest and apoptosis.
Inhibition of Aurora Kinase A
Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Its activity is tightly regulated by co-factors such as TPX2. Inhibition of Aurora A by this compound disrupts these processes, leading to defects in spindle assembly and mitotic arrest.
Inhibition of Aurora Kinase B
Aurora B is a key component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin.[5][6] The CPC is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora B by this compound disrupts the function of the CPC, leading to chromosome mis-segregation, failed cytokinesis, and the formation of polyploid cells.[1]
Quantitative Data
The potency of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| Aurora A | 0.8[2], 5[7] |
| Aurora B | 5[3], 0.5[2], 0.8[7] |
| Flt1 | 10[3] |
| FAK | 22[3] |
| TrkA | 30[3] |
Cellular Activity
| Cell Line | Assay | IC50 (nM) |
| Various Human Tumor Cell Lines | Proliferation | 42 - 150[7] |
| MDA-MB-231 | Aurora B (Thr232) Phosphorylation | ~20[7] |
| MDA-MB-231 | Histone H3 (Ser10) Phosphorylation | ~50[7] |
| MDA-MB-231 | Aurora A (Thr288) Autophosphorylation | ~150[7] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| HCT-116 | 20 mg/kg, once daily for 10 days | ≥50[7] |
| HCT-116 | 30 mg/kg, once daily for 10 days | Significant[7] |
| A2780 | Not specified | Significant[7] |
| MDA-MB-231 | Not specified | Significant[7] |
| Colo-205 | Not specified | Significant[7] |
| HL-60 | Not specified | Significant[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A and Aurora B kinases.
Method 1: Z'-LYTE™ Kinase Assay (for Aurora B)
-
Reagents: Recombinant human Aurora B kinase, Z'-LYTE™ Ser/Thr 1 Peptide (substrate), ATP, this compound, 5X Kinase Buffer (250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% BRIJ-35), Development Reagent A, Development Buffer, Stop Reagent.
-
Procedure: a. Prepare serial dilutions of this compound in 1X Kinase Buffer. b. In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control. c. Add 5 µL of a 2X kinase/peptide mixture (containing Aurora B and Z'-LYTE™ Ser/Thr 1 Peptide) to each well. d. Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. e. Incubate at room temperature for 60 minutes. f. Add 5 µL of Development Reagent A to each well. g. Incubate at room temperature for 60 minutes. h. Add 5 µL of Stop Reagent. i. Read the fluorescence at excitation 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein) using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition relative to controls. The IC50 value is determined by fitting the data to a dose-response curve.
Method 2: Scintillation Proximity Assay (SPA) (for Aurora A)
-
Reagents: Recombinant human Aurora A kinase, biotinylated peptide substrate, [γ-³³P]ATP, this compound, kinase reaction buffer, streptavidin-coated SPA beads, wash buffer (e.g., 0.75% phosphoric acid), scintillation cocktail.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine Aurora A kinase, the biotinylated peptide substrate, and the this compound dilution or vehicle control in the kinase reaction buffer. c. Initiate the reaction by adding [γ-³³P]ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add streptavidin-coated SPA beads to capture the biotinylated substrate. f. Incubate to allow for bead capture. g. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Method: Crystal Violet Staining
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Reagents: McCoy's 5A Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Crystal Violet staining solution (0.5% crystal violet in 25% methanol), solubilization solution (e.g., 1% SDS in PBS).
-
Procedure: a. Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. c. Treat the cells with various concentrations of this compound for 72 hours. d. After treatment, gently wash the cells with PBS. e. Fix the cells with methanol (B129727) for 10-15 minutes. f. Stain the cells with Crystal Violet solution for 20-30 minutes. g. Wash the plate with water to remove excess stain and allow it to air dry. h. Solubilize the stain by adding the solubilization solution to each well. i. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Method: HCT-116 Subcutaneous Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Procedure: a. Subcutaneously implant 5 x 10^6 HCT-116 cells into the flank of each mouse. b. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment and control groups. d. Administer this compound orally once daily at the specified doses (e.g., 10, 20, 30 mg/kg) for the duration of the study (e.g., 10 days). The control group receives the vehicle. e. Measure tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like phospho-Histone H3 levels).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for the treated groups compared to the control group.
Conclusion
This compound is a potent dual inhibitor of Aurora A and Aurora B kinases with significant anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its mechanism of action, involving the disruption of multiple critical mitotic processes, makes it a promising candidate for cancer therapy. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and other Aurora kinase inhibitors.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Exploring the functional interactions between Aurora B, INCENP, and survivin in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Exploring the functional interactions between Aurora B, INCENP, and survivin in mitosis. | Semantic Scholar [semanticscholar.org]
- 5. The chromosomal passenger complex: guiding Aurora-B through mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chromosomal Passenger Complex (CPC): From Easy Rider to the Godfather of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division [frontiersin.org]
The Role of PF-03814735 in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03814735 is a potent, orally bioavailable, and reversible small molecule inhibitor of Aurora kinases A and B.[1][2][3][4] These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[1] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Aurora Kinase Signaling
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to Aurora kinases A and B, leading to the disruption of their catalytic activity.[3][4] This inhibition sets off a cascade of downstream effects that ultimately result in mitotic arrest and cell death in susceptible cancer cells.
Impact on the Mitotic Machinery
Inhibition of Aurora A and B by this compound directly interferes with critical mitotic events. The compound has been shown to reduce the autophosphorylation of Aurora A at Threonine 288 and Aurora B at Threonine 232, which are essential for their activation.[2][5] A key substrate of Aurora B is Histone H3.[1][2] this compound treatment leads to a significant reduction in the phosphorylation of Histone H3 at Serine 10.[1][2] This inhibition disrupts proper chromosome condensation and segregation.
The ultimate cellular phenotypes resulting from Aurora kinase inhibition by this compound include a blockage of cytokinesis, leading to the formation of polyploid, multinucleated cells and subsequent inhibition of cell proliferation.[1][2][4]
Quantitative Data: Kinase Inhibition Profile
This compound exhibits high potency against Aurora kinases A and B. However, it also demonstrates activity against other kinases at higher concentrations. The following table summarizes the IC50 values for this compound against a panel of kinases.
| Kinase Target | IC50 (nM) |
| Aurora A | 0.8[3][4][6] |
| Aurora B | 5[3][6] |
| Flt1 | 10[3] |
| FAK | 22[3] |
| TrkA | 30[3] |
Predictive Biomarkers of Sensitivity: The Role of Myc and Retinoblastoma Pathways
Genomic analysis of cancer cell lines has revealed that the sensitivity to this compound is not solely dependent on Aurora kinase expression levels.[7][8] Instead, the status of the Myc gene family and the retinoblastoma (RB1) pathway have emerged as significant predictors of response.[7][8]
Myc Pathway Activation
Cancer cell lines with amplification or activation of any of the three Myc family genes (MYC, MYCL1, and MYCN) demonstrate increased sensitivity to this compound.[7][8] This is particularly evident in small cell lung cancer (SCLC) models.[7][8] The underlying mechanism is thought to involve the reliance of Myc-driven tumors on the proper mitotic progression that is disrupted by Aurora kinase inhibition.
Retinoblastoma Pathway Inactivation
Inactivation of the RB1 tumor suppressor gene is another key determinant of sensitivity to this compound.[7][8] Cells with a dysfunctional RB1 pathway are often primed for cell cycle entry and proliferation, making them more vulnerable to agents that interfere with mitosis. The combination of Myc activation and RB1 inactivation appears to create a synthetic lethal interaction with Aurora kinase inhibitors like this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against target kinases.
-
Methodology:
-
Recombinant full-length His-tagged Aurora A and Aurora B proteins are expressed in and purified from insect cells.[4]
-
Kinase reactions are performed in a final volume of 25 µL containing kinase buffer, 10 µM ATP, the substrate peptide, and varying concentrations of this compound.
-
The reaction is initiated by the addition of the kinase and incubated at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a mobility shift microfluidic assay or radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay for Inhibition of Histone H3 Phosphorylation
-
Objective: To assess the in-cell activity of this compound by measuring the inhibition of a key Aurora B substrate.
-
Methodology:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116) are seeded in 96-well plates and allowed to attach overnight.[5]
-
Cells are treated with a range of concentrations of this compound (e.g., 0-1000 nM) for a defined period (e.g., 4 hours).[5]
-
Following treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Cells are then incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10), followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Plates are imaged using a high-content imaging system, and the percentage of cells positive for phospho-Histone H3 is quantified.
-
Conclusion
This compound is a potent inhibitor of Aurora kinases A and B, primarily impacting the signaling pathways that govern mitosis. Its mechanism of action leads to cytokinesis failure and the formation of polyploid cells, ultimately inhibiting cancer cell proliferation. The sensitivity to this compound is significantly influenced by the genetic background of the cancer cells, particularly the activation of the Myc pathway and inactivation of the retinoblastoma pathway. This detailed understanding of the signaling pathways affected by this compound provides a strong rationale for its clinical development and for the use of Myc and RB1 status as predictive biomarkers for patient selection.
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of this compound, an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An integrated genomic approach to identify predictive biomarkers of response to the Aurora kinase inhibitor this compound [cancer.fr]
- 8. aacrjournals.org [aacrjournals.org]
Preclinical Profile of PF-03814735: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03814735 is a potent, orally bioavailable, and reversible ATP-competitive inhibitor of Aurora A and Aurora B kinases, serine/threonine kinases that are crucial for the regulation of mitosis.[1][2] Overexpression of Aurora kinases has been implicated in various human cancers, making them attractive targets for anticancer therapy. Preclinical studies have demonstrated that this compound effectively inhibits Aurora kinase activity, leading to impaired cell division, induction of polyploidy, and inhibition of tumor growth in a range of in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro activity, cellular effects, and in vivo efficacy, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against both Aurora A and Aurora B kinases. In enzymatic assays, it exhibited low nanomolar IC50 values, indicating strong and specific binding to the kinase active site. The inhibition was determined to be ATP-competitive.[3]
Table 1: In Vitro Inhibitory Activity of this compound against Aurora and Other Kinases
| Kinase | IC50 (nM) | Percent Inhibition @ 100 nM |
| Aurora A | 0.8 | >90% |
| Aurora B | 0.5 | >90% |
| Flt1 | Not Reported | >90% |
| FAK | Not Reported | >90% |
| TrkA | Not Reported | >90% |
| Met | Not Reported | >90% |
| FGFR1 | Not Reported | >90% |
| Abl | Not Reported | 50% |
Data compiled from multiple sources.[3]
Cellular Activity and Mechanism of Action
In cellular assays, this compound effectively inhibits the proliferation of a diverse panel of human cancer cell lines. The primary mechanism of action is the inhibition of Aurora kinase function, which leads to defects in mitosis, specifically a blockade of cytokinesis, resulting in the formation of large, polyploid cells.[1][2] This is accompanied by a reduction in the phosphorylation of histone H3, a key substrate of Aurora B.[1]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 42 - 150 |
| HL-60 | Promyelocytic Leukemia | 42 - 150 |
| A549 | Non-Small Cell Lung Cancer | 42 - 150 |
| H125 | Non-Small Cell Lung Cancer | 42 - 150 |
| KTC2 | Thyroid Cancer | Potent |
Data represents a range of reported IC50 values.[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice. Efficacy is associated with the inhibition of histone H3 phosphorylation in tumor tissue, confirming target engagement in vivo.
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |
| HCT-116 | Colorectal Carcinoma | 20 mg/kg, once daily | Significant |
| A2780 | Ovarian Carcinoma | Not specified | Significant |
| MDA-MB-231 | Breast Carcinoma | Not specified | Significant |
| Colo-205 | Colorectal Carcinoma | Not specified | Significant |
| HL-60 | Promyelocytic Leukemia | Not specified | Significant |
| NCI-H82 | Small Cell Lung Cancer | 80 mg/kg, weekly vs. 15 mg/kg, daily | More effective with weekly dosing |
Significant tumor growth inhibition was reported, though specific percentages were not always available in the reviewed literature.[1]
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for an in vivo xenograft study with this compound.
Experimental Protocols
In Vitro Kinase Assays
-
Aurora A Kinase Assay (Scintillation Proximity Assay):
-
Recombinant full-length His-tagged Aurora A protein was expressed in insect cells.
-
The assay was performed in a 96-well plate format.
-
The reaction mixture contained recombinant Aurora A, a biotinylated peptide substrate (LRRWSLG, ×4), and [γ-33P]ATP.
-
The reaction was initiated by the addition of ATP and incubated for a defined period.
-
Streptavidin-coated scintillation proximity assay (SPA) beads were added to capture the biotinylated peptide substrate.
-
The incorporation of 33P into the peptide was measured using a scintillation counter.
-
The inhibitory activity of this compound was determined by measuring the reduction in radiolabel incorporation at various compound concentrations.
-
-
Aurora B Kinase Assay:
-
Recombinant full-length His-tagged Aurora B protein was expressed in insect cells.
-
The assay measured the phosphorylation of a substrate peptide.
-
The reaction was carried out in the presence of varying concentrations of this compound and ATP.
-
The level of peptide phosphorylation was quantified to determine the IC50 of this compound.
-
Cellular Assays
-
Cell Lines and Culture:
-
Human cancer cell lines such as HCT-116 (colorectal carcinoma), MDA-MB-231 (breast carcinoma), and HL-60 (promyelocytic leukemia) were used.
-
Cells were maintained in appropriate culture media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum.
-
-
Cell Proliferation Assay:
-
Cells were seeded in multi-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell viability or proliferation was assessed using methods such as Coulter counting or MTS assay.
-
IC50 values were calculated from the dose-response curves.
-
-
Immunofluorescence Imaging (MDA-MB-231 cells):
-
MDA-MB-231 cells were cultured on coverslips or in imaging-compatible plates.
-
Cells were treated with this compound (e.g., 300 nM for 4 hours) or vehicle.
-
Cells were fixed, permeabilized, and blocked.
-
Incubation with primary antibodies against phospho-Aurora A (Thr288), phospho-Aurora B (Thr232), and/or phospho-histone H3 (Ser10).
-
Incubation with fluorescently labeled secondary antibodies.
-
Nuclei were counterstained with DAPI.
-
Images were acquired using a high-content imaging system.
-
-
Cell Cycle Analysis (HCT-116 cells):
-
HCT-116 cells were treated with this compound (e.g., 300 nM for 4 or 48 hours) or vehicle.
-
Cells were harvested, washed, and fixed in ethanol.
-
Cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in G1, S, G2/M, and >4N phases of the cell cycle.[2]
-
In Vivo Xenograft Studies
-
Animal Models:
-
Female athymic nude mice were typically used.
-
Human tumor cells (e.g., 3 x 10^6 to 1 x 10^7 HCT-116 cells) were implanted subcutaneously.
-
-
Drug Formulation and Administration:
-
This compound was formulated for oral gavage, for example, as a solution in cremophor EL/ethanol/0.9% saline (12.5%/12.5%/75%).
-
-
Efficacy Studies:
-
Tumors were allowed to reach a predetermined size (e.g., 100-200 mm³).
-
Mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally according to the specified dosing schedule.
-
Tumor volumes and body weights were measured regularly.
-
Tumor growth inhibition was calculated at the end of the study.
-
-
Pharmacodynamic Analysis:
-
At various time points after this compound administration, tumors were excised.
-
Tumor lysates were prepared and analyzed by Western blotting using an antibody specific for phospho-histone H3 (Ser10) to assess target engagement.
-
Conclusion
The preclinical data for this compound strongly support its development as a potent and orally active inhibitor of Aurora kinases for cancer therapy. Its robust in vitro and in vivo activity, coupled with a well-defined mechanism of action, provides a solid foundation for its clinical evaluation. The detailed methodologies and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working in the field of oncology and kinase inhibitors. Further investigation into predictive biomarkers of response and combination strategies may help to optimize the clinical application of this compound.
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, an Orally Bioavailable Small Molecule Aurora Kinase Inhibitor for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
PF-03814735: A Potent Aurora Kinase Inhibitor and its Role in Mitotic Checkpoint Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03814735 is a potent, orally bioavailable, small-molecule inhibitor of Aurora kinases A and B, critical regulators of mitosis. This technical guide provides a comprehensive overview of this compound's mechanism of action in disrupting the mitotic checkpoint, leading to cytokinesis failure and the formation of polyploid cells. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of the pertinent signaling pathways and experimental workflows are presented to facilitate further research and development in the field of oncology.
Introduction: The Mitotic Checkpoint and the Role of Aurora Kinases
The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. This intricate signaling pathway delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Errors in this process can lead to aneuploidy, a hallmark of many cancers.
Central to the regulation of mitosis are the Aurora kinases, a family of serine/threonine kinases that play pivotal roles in centrosome maturation, spindle formation, chromosome alignment, and cytokinesis. The two key members, Aurora A (AURKA) and Aurora B (AURKB), have distinct but complementary functions:
-
Aurora A is primarily associated with centrosome separation and maturation, and mitotic entry.
-
Aurora B , a component of the chromosomal passenger complex (CPC), is essential for correcting improper kinetochore-microtubule attachments and for orchestrating cytokinesis.
Given their critical roles in cell division and their frequent overexpression in various tumors, Aurora kinases have emerged as attractive targets for cancer therapy.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of both Aurora A and Aurora B kinases in an ATP-competitive and reversible manner. This inhibition disrupts the normal progression of mitosis, ultimately leading to a failure of cytokinesis and the formation of large, polyploid cells.
The primary mechanism by which this compound impacts the mitotic checkpoint is through the inhibition of Aurora B kinase activity. This leads to:
-
Failure to correct improper kinetochore-microtubule attachments: This can lead to chromosome missegregation.
-
Inhibition of Histone H3 phosphorylation: A key substrate of Aurora B is Histone H3 at Serine 10. Inhibition of this phosphorylation event is a widely used pharmacodynamic marker of Aurora B inhibition.
-
Cytokinesis failure: Aurora B plays a critical role in the formation and function of the cleavage furrow during the final stages of cell division.
The inhibition of Aurora A contributes to defects in centrosome function and spindle formation, further compounding the mitotic disruption.
Signaling Pathway of the Mitotic Spindle Checkpoint
The following diagram illustrates the core signaling cascade of the spindle assembly checkpoint and the points of intervention by Aurora kinases.
Caption: Mitotic Checkpoint Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Percent Inhibition at 100 nM |
| Aurora A | 0.8 | >90% |
| Aurora B | 5 | >90% |
| Flt1 | 10 | >90% |
| FAK | 22 | >90% |
| TrkA | 30 | >90% |
| Met | 40 | >90% |
| FGFR1 | 50 | >90% |
| Abl | - | 50% |
Data compiled from Jani et al., Mol Cancer Ther, 2010.
Table 2: Cellular Activity of this compound in MDA-MB-231 Cells
| Cellular Marker | IC50 (nM) |
| Phospho-Aurora A (Thr232) | ~20 |
| Phospho-Histone H3 (Ser10) | ~50 |
| Phospho-Aurora B (Thr288) | ~150 |
Data compiled from Jani et al., Mol Cancer Ther, 2010.
Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for researchers.
In Vitro Aurora Kinase Assay
This protocol is adapted from commercially available luminescent kinase assay kits.
Objective: To determine the in vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in 1X kinase buffer.
-
Prepare a solution of substrate and ATP in 1X kinase buffer. The final ATP concentration should be at or near its Km for the respective kinase.
-
Dilute the Aurora kinase in 1X kinase buffer to the desired concentration.
-
-
Assay Reaction:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of the microplate.
-
Add 10 µL of the diluted kinase to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
HCT-116 or other suitable cancer cell line
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 4, 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
-
Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases, as well as any polyploid populations (>4N DNA content).
-
Immunofluorescence Staining for Phospho-Histone H3
Objective: To visualize and quantify the inhibition of Aurora B kinase activity in cells treated with this compound.
Materials:
-
MDA-MB-231 or other suitable cell line
-
This compound
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
**Cell Se
An In-depth Technical Guide to the Synthesis and Chemical Properties of PF-03814735
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03814735 is a potent, orally bioavailable, small-molecule inhibitor of Aurora kinases A and B, which has been investigated as a potential anti-cancer therapeutic. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the synthetic pathway, experimental protocols for its biological evaluation, and a summary of its key chemical and pharmacological characteristics.
Chemical Properties
This compound, with the chemical name N-{2-[6-(4-Cyclobutylamino-5-trifluoromethyl-pyrimidine-2-ylamino)-(1S,4R)-1,2,3,4-tetrahydro-1,4-epiazano-naphthalen-9-yl]-2-oxo-ethyl}-acetamide, is a complex heterocyclic molecule. Its structure is characterized by a trifluoromethyl-pyrimidine core linked to a cyclobutylamino group and a bicyclic tetrahydro-epiazano-naphthalene moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₅F₃N₆O₂ |
| Molecular Weight | 474.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following protocol is a summarized representation based on synthetic routes described in the patent literature.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of the Tetrahydro-epiazano-naphthalene Intermediate
The synthesis of the bicyclic core begins with commercially available starting materials and involves several steps, including bromination, protection of the amino group, and subsequent cyclization to form the bridged ring system.
Step 2: Synthesis of the Pyrimidine (B1678525) Intermediate
The pyrimidine moiety is constructed from a trifluoromethyl-substituted pyrimidine precursor, which is then functionalized with a cyclobutylamino group.
Step 3: Coupling and Final Modification
The two key intermediates are coupled, followed by deprotection and acylation steps to yield the final product, this compound. The purification is typically achieved through chromatographic techniques.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of Aurora kinases A and B. These serine/threonine kinases are crucial regulators of mitosis.[1] Inhibition of Aurora kinases disrupts several mitotic processes, leading to defects in chromosome segregation and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]
Caption: this compound signaling pathway.
Biological Activity and Pharmacological Data
This compound has demonstrated potent inhibitory activity against Aurora kinases and has shown anti-proliferative effects in various cancer cell lines.
Table 2: In Vitro Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 0.8 |
| Aurora B | 5 |
| Flt1 | 10 |
| FAK | 22 |
| TrkA | 30 |
Data compiled from multiple sources.[3]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dosing | 10, 15, 20, and 30 mg/kg (single oral dose) |
| Tₘₐₓ | ~2 hours |
| Mean Peak Plasma Level (at 30 mg/kg) | 4565 ng/mL |
Data from studies in athymic mice bearing HCT-116 xenografts.[3]
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Aurora kinases.
Methodology:
-
Recombinant human Aurora A and B kinases are used.
-
The kinase activity is measured using a suitable assay, such as a Z'-LYTE assay, which detects the phosphorylation of a substrate peptide.[3]
-
The assay is performed in the presence of varying concentrations of this compound and a fixed concentration of ATP.
-
The IC₅₀ value is calculated from the dose-response curve.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., HCT-116, HL-60) are seeded in 96-well plates.[3]
-
Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[3]
-
Cell viability is assessed using a colorimetric assay such as MTS or by cell counting.
-
The GI₅₀ (concentration for 50% growth inhibition) is determined.
In Vivo Pharmacodynamic Assay
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of a downstream substrate.
Methodology:
-
Human tumor xenografts (e.g., HCT-116) are established in immunocompromised mice.[3]
-
Mice are treated with a single oral dose of this compound.[3]
-
At various time points post-dose, tumors are excised.[3]
-
The levels of phosphorylated histone H3 (a substrate of Aurora B) are quantified by Western blotting or immunohistochemistry to assess the extent of target inhibition.[3]
Conclusion
This compound is a potent dual inhibitor of Aurora kinases A and B with demonstrated anti-proliferative activity in preclinical models. This guide has provided a detailed overview of its synthesis, chemical properties, and biological evaluation methods. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. US7943621B2 - Salts of piperazine compounds as D3/D2 antagonists - Google Patents [patents.google.com]
Understanding the Pharmacokinetics of PF-03814735: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03814735 is an orally bioavailable, potent, and reversible small-molecule inhibitor of Aurora kinases A and B, which are key regulators of mitosis.[1][2] Overexpression of these kinases has been implicated in various cancers, making them attractive targets for oncology drug development.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, drawing from preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals involved in the study of this and other similar kinase inhibitors. The document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain these data, and visualizes relevant pathways and workflows.
Introduction
This compound is a novel therapeutic agent that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[1][2] Its mechanism of action involves the inhibition of Aurora kinases, leading to defects in mitotic spindle formation, failed cytokinesis, and subsequent apoptosis in cancer cells. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing a foundational understanding for further research and development.
Preclinical Pharmacokinetics
Preclinical evaluation of this compound in mouse models has been instrumental in characterizing its in vivo behavior and establishing a basis for its clinical development.
In Vivo Pharmacokinetic/Pharmacodynamic Studies in Mice
Data Summary:
While specific Cmax, Tmax, and AUC values from preclinical studies are not publicly available, studies in mice bearing human tumor xenografts have demonstrated that once-daily oral administration of this compound leads to dose-dependent inhibition of tumor growth.[2] A key pharmacodynamic marker, the phosphorylation of histone H3, was shown to be reduced in tumors at tolerable doses, indicating target engagement in vivo.[2]
Experimental Protocol:
-
Animal Model: Mice bearing human xenograft tumors.
-
Dosing: Single oral gavage of this compound.
-
Sample Collection: Blood and tumor tissue collected at various time points post-dose.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamic Analysis: Tumor levels of phosphohistone H3 were assessed to confirm target engagement.
Experimental Workflow for Preclinical Pharmacokinetic/Pharmacodynamic Studies
Caption: Workflow for preclinical pharmacokinetic and pharmacodynamic assessment of this compound.
Clinical Pharmacokinetics
A Phase I, open-label, multicenter, dose-escalation study (NCT00424632) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1][3]
Study Design and Dosing
Patients received once-daily oral doses of this compound on two different schedules:
-
Schedule A: Days 1-5 of a 21-day cycle.
-
Schedule B: Days 1-10 of a 21-day cycle.
Dose escalation proceeded until the maximum tolerated dose (MTD) was determined for each schedule.
Pharmacokinetic Profile
Data Summary:
| Parameter | Observation | Citation |
| Absorption | Rapidly absorbed | [1] |
| Linearity | Linear pharmacokinetics up to 100mg once-daily | [1] |
| Terminal Half-life (t½) | 14.4 to 23.6 hours | [1] |
| Maximum Tolerated Dose (MTD) | Schedule A: 80mg QD; Schedule B: 50mg QD | [1] |
Specific Cmax, Tmax, and AUC values from the Phase I clinical trial are not publicly available in the reviewed literature.
Experimental Protocol:
-
Study Population: Patients with advanced solid tumors for whom no standard therapy was available.
-
Drug Administration: Oral, once-daily this compound.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points after drug administration.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.
-
Pharmacodynamic Assessment: Tumor biopsies were taken to assess the inhibition of Aurora B activity via histone H3 phosphorylation.
Phase I Clinical Trial Workflow
Caption: Workflow of the Phase I clinical trial for this compound.
Metabolism and Excretion
Detailed information on the in vitro metabolism, including the specific cytochrome P450 enzymes involved, and the excretion pathways of this compound and its metabolites is not extensively available in the public domain. Further studies, such as those involving radiolabeled compounds, would be necessary to fully elucidate these aspects of its pharmacokinetic profile.[4][]
Key Experimental Methodologies
Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) for separation.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Quantification: Use of a stable isotope-labeled internal standard for accurate quantification.
Immunohistochemical Analysis of Phosphohistone H3
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor biopsy sections.
-
Antigen Retrieval: Heat-induced epitope retrieval to unmask the target antigen.
-
Primary Antibody: Incubation with a validated primary antibody specific for phosphorylated histone H3 (Ser10).
-
Detection System: Use of a labeled secondary antibody and a chromogenic substrate to visualize the target.
-
Analysis: Quantification of positive staining within tumor cells to determine the level of target inhibition.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Aurora kinase signaling pathway, which is crucial for the regulation of mitosis.
Aurora Kinase Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Aurora kinase signaling pathway by this compound.
Conclusion
This compound is an orally bioavailable Aurora kinase inhibitor with a pharmacokinetic profile characterized by rapid absorption and linear kinetics. Phase I clinical trials have established the maximum tolerated doses for different dosing schedules. Preclinical studies have demonstrated its in vivo activity and target engagement. While key pharmacokinetic parameters have been qualitatively described, a more detailed quantitative understanding of its ADME properties would be beneficial for its continued development and for informing the design of future studies with similar compounds. The experimental protocols and workflows detailed in this guide provide a framework for the pharmacokinetic and pharmacodynamic evaluation of novel kinase inhibitors.
References
- 1. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor this compound in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meddatax.com [meddatax.com]
- 4. Radiolabeled mass-balance excretion and metabolism studies in laboratory animals: a commentary on why they are still necessary - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-03814735: A Technical Guide on its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03814735 is a potent, orally bioavailable small molecule inhibitor of Aurora kinases A and B, critical regulators of mitotic progression.[1][2] This technical guide provides an in-depth analysis of the cellular and molecular consequences of this compound treatment, with a specific focus on its profound impact on cell cycle progression. Through the inhibition of Aurora kinases, this compound disrupts key mitotic events, leading to a cascade of effects including cytokinesis failure, endoreduplication, and the formation of polyploid cells, ultimately resulting in the inhibition of tumor cell proliferation.[1] This document summarizes key quantitative data, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Aurora Kinases
This compound is an ATP-competitive and reversible inhibitor of both Aurora A (IC50 = 0.8 nM) and Aurora B (IC50 = 0.5 nM) kinases.[2] These serine/threonine kinases play essential roles during the G2 and M phases of the cell cycle, ensuring proper chromosome segregation and cell division.[1]
-
Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of a functional bipolar mitotic spindle.
-
Aurora B , a component of the chromosomal passenger complex, is vital for correcting improper microtubule-kinetochore attachments and for orchestrating cytokinesis.
By inhibiting both Aurora A and B, this compound disrupts these fundamental mitotic processes.[3] In cellular assays, treatment with this compound leads to a significant reduction in the autophosphorylation of Aurora A and B, as well as the phosphorylation of key downstream substrates like histone H3.[1][4] This inhibition of kinase activity is the primary mechanism through which this compound exerts its effects on the cell cycle.
Caption: Mechanism of action of this compound on cell cycle progression.
Impact on Cell Cycle Progression: Induction of Polyploidy
The primary consequence of this compound treatment on the cell cycle is a failure of cytokinesis, the final step in cell division.[1] This leads to the formation of cells with a DNA content greater than 4N, a state known as polyploidy.[4]
In studies with HCT-116 human colon carcinoma cells, treatment with this compound resulted in a transient increase in the population of cells with 4N DNA content, followed by a significant accumulation of polyploid cells over time.[4][5] This indicates that cells are able to complete DNA replication (S phase) and progress through G2 and mitosis (M phase) to a certain extent, but fail to divide into two daughter cells.
Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the effects of this compound on the cell cycle distribution of HCT-116 cells as determined by flow cytometry.
| Treatment Condition | % of Cells in G1 (2N) | % of Cells in G2/M (4N) | % of Polyploid Cells (>4N) |
| Untreated Control | Data not explicitly quantified in source | Data not explicitly quantified in source | Data not explicitly quantified in source |
| 300 nmol/L this compound (4 hours) | Reduced | Increased | Not significantly increased |
| 300 nmol/L this compound (48 hours) | Significantly Reduced | Reduced compared to 4h | Significantly Increased |
Data is qualitative based on histograms presented in the cited literature.[4][5]
Antiproliferative Activity
The induction of polyploidy and the block in cell division ultimately lead to an inhibition of cell proliferation. This compound has demonstrated potent antiproliferative activity against a variety of human tumor cell lines.
IC50 Values for Cell Proliferation Inhibition
| Cell Line | Tumor Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | Not explicitly stated |
| HL-60 | Promyelocytic Leukemia | Not explicitly stated |
| A549 | Lung Carcinoma | Not explicitly stated |
| H125 | Lung Carcinoma | Not explicitly stated |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated |
While the specific IC50 values for proliferation are not detailed in the provided search results, the antiproliferative effects were evaluated in these cell lines.[4]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the methodology used to assess the impact of this compound on cell cycle distribution.
-
Cell Culture and Treatment:
-
Cell Harvesting and Fixation:
-
Adherent cells are harvested by trypsinization.
-
Cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed, for example, in 70% ethanol (B145695) while vortexing and stored at -20°C.
-
-
DNA Staining:
-
Fixed cells are washed with PBS.
-
Cells are resuspended in a staining solution containing a DNA intercalating dye such as propidium (B1200493) iodide (PI) and RNase A to eliminate RNA-associated fluorescence.
-
-
Flow Cytometry Analysis:
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Immunofluorescence Imaging for Phosphorylated Proteins
This protocol is used to visualize the inhibition of Aurora kinase activity within intact cells.
-
Cell Culture and Treatment:
-
Cells (e.g., MDA-MB-231) are grown on coverslips or in imaging-compatible plates.
-
Cells are treated with this compound (e.g., 300 nmol/L) or vehicle for a defined period (e.g., 4 hours).[4]
-
-
Fixation and Permeabilization:
-
Cells are fixed with a suitable fixative like paraformaldehyde.
-
The cell membrane is permeabilized with a detergent such as Triton X-100 to allow antibody entry.
-
-
Immunostaining:
-
Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with primary antibodies specific for phosphorylated forms of Aurora kinases (e.g., phospho-Aurora A/B) or their substrates (e.g., phospho-histone H3).[1][4]
-
After washing, cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
DNA is counterstained with a nuclear stain like DAPI.
-
-
Imaging:
-
Samples are imaged using a high-content imaging system or a fluorescence microscope.
-
The intensity and localization of the fluorescent signal corresponding to the phosphorylated protein are quantified.[4]
-
In Vivo Correlates
In vivo studies using human tumor xenograft models in mice have corroborated the in vitro findings. Oral administration of this compound resulted in a dose-dependent reduction of phospho-histone H3 in tumors, a biomarker of Aurora B kinase inhibition.[4] This demonstrates that this compound can achieve sufficient concentrations in tumors to inhibit its target and exert its antiproliferative effects in a whole-animal setting.
Clinical Development
This compound has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors.[1][6] These studies aimed to determine the maximum tolerated dose and the recommended Phase II dose. While the detailed cell cycle effects in patient samples are not extensively reported in the provided literature, the preclinical data provided a strong rationale for its clinical investigation.
Conclusion
This compound is a potent dual inhibitor of Aurora A and B kinases that profoundly impacts cell cycle progression. Its primary mechanism of action involves the inhibition of mitotic events, leading to a failure of cytokinesis and the accumulation of polyploid cells. This ultimately results in the inhibition of tumor cell proliferation. The data summarized in this guide, along with the detailed experimental protocols, provide a comprehensive overview for researchers and drug development professionals working on Aurora kinase inhibitors and cell cycle-targeted cancer therapies.
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for PF-03814735 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PF-03814735, a potent and orally bioavailable inhibitor of Aurora kinases A and B, in mouse xenograft models of cancer. The following protocols and data are intended to facilitate the design and execution of preclinical efficacy studies.
Mechanism of Action
This compound is an ATP-competitive, reversible inhibitor of Aurora A and Aurora B kinases, with IC50 values of 5 nM and 0.8 nM, respectively.[1] The Aurora kinase family plays a crucial role in the regulation of mitosis.[2][3] Inhibition of Aurora A and B disrupts key mitotic processes, including centrosome separation, spindle assembly, and cytokinesis.[1] This leads to a blockage of cell division, resulting in the formation of polyploid, multinucleated cells and ultimately, inhibition of cell proliferation.[2][3] A key pharmacodynamic biomarker of this compound activity is the reduction of phosphorylated histone H3 (Ser10), a downstream substrate of Aurora B kinase.[2][3][4]
Recommended Dosage and Efficacy in Mouse Xenograft Models
Oral administration of this compound has demonstrated significant anti-tumor activity in various human tumor xenograft models. The optimal dosage and schedule can vary depending on the tumor model.
Table 1: Efficacy of this compound in Various Mouse Xenograft Models
| Xenograft Model | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Notes |
| HCT-116 (colorectal) | Once daily, 10 days | 20 | Significant | P < 0.05 vs. vehicle.[4] |
| A2780 (ovarian) | Once daily, 10 days | 20 | Significant | Used in combination with docetaxel.[4] |
| NCI-H82 (SCLC) | Weekly | 80 | More effective than daily dosing | Daily schedule at 15 mg/kg was less effective.[5] |
SCLC: Small Cell Lung Cancer
Experimental Protocols
Formulation of this compound for Oral Administration
This compound can be formulated as a solution for oral gavage. A common vehicle is a mixture of Cremophor EL, ethanol, and 0.9% saline.[6]
-
Vehicle Composition: 12.5% Cremophor EL, 12.5% ethanol, and 75% 0.9% saline.[6]
-
Preparation:
-
Dissolve the required amount of this compound in ethanol.
-
Add Cremophor EL and mix thoroughly.
-
Add the 0.9% saline solution to the desired final volume and mix until a clear solution is formed.
-
Another suggested formulation involves 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]
Mouse Xenograft Model Establishment
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are suitable for establishing human tumor xenografts.
-
Cell Implantation:
-
Harvest cultured human tumor cells (e.g., HCT-116, A2780) during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 3 x 10^6 to 1 x 10^7 cells per 100 µL.[6]
-
Subcutaneously inject the cell suspension into the right flank of the mice.[6]
-
For some models like SW620, implanting 1-mm³ tumor fragments may be more suitable.[6]
-
-
Tumor Growth Monitoring:
Administration of this compound
-
Route of Administration: Oral gavage.[6]
-
Dosing: Administer the prepared this compound solution or vehicle control to the respective groups according to the chosen dosing schedule (e.g., once daily).
Pharmacodynamic Analysis
-
Biomarker: Phosphorylation of histone H3 at Serine 10 (pHisH3) is a reliable biomarker for Aurora B kinase inhibition.
-
Sample Collection:
-
At selected time points post-treatment (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.[6]
-
Excise the tumors.
-
-
Immunohistochemistry (IHC) for pHisH3:
-
Fix a portion of the tumor in 10% neutral-buffered formalin.[6]
-
Embed the fixed tissue in paraffin (B1166041) and section for IHC analysis.
-
Stain the sections with an antibody specific for pHisH3 (Ser10).
-
A reduction in pHisH3 staining in the tumors of treated mice compared to the vehicle control indicates target engagement.[4]
-
Visualizations
Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Efficacy Studies.
References
- 1. scispace.com [scispace.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Protocol for Assessing PF-03814735 Efficacy in Solid Tumors
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03814735 is a potent, orally bioavailable small molecule inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis.[1][2] Overexpression of Aurora kinases has been documented in a variety of solid tumors, including breast, colon, pancreatic, ovarian, and gastric cancers, making them attractive targets for cancer therapy.[1][2] this compound competitively binds to the ATP-binding pocket of Aurora kinases, inhibiting their function and leading to a cascade of anti-proliferative effects.[3][4] This document provides detailed protocols for assessing the efficacy of this compound in solid tumor models, from in vitro cell-based assays to in vivo xenograft studies.
Mechanism of Action
This compound inhibits Aurora A and Aurora B kinases, which play critical roles in cell division.[1][2] Inhibition of these kinases disrupts several mitotic processes, including centrosome separation, spindle formation, and chromosome segregation.[5][6] The primary mechanism of action involves the reduction of phosphorylation of key downstream substrates, such as histone H3.[1][2] This leads to a blockage of cytokinesis, resulting in the formation of polyploid, multinucleated cells and ultimately, the inhibition of cell proliferation.[1][2]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in various solid tumor cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Aurora A (human recombinant) | IC₅₀: 0.8 nM | [3] |
| Aurora B (human recombinant) | IC₅₀: 5.0 nM | [3] |
| HCT-116 (Colon) | IC₅₀: 42 nM | [1] |
| HL-60 (Leukemia) | IC₅₀: 150 nM | [1] |
| A549 (Lung) | IC₅₀: Not specified | [1] |
| H125 (Lung) | IC₅₀: Not specified | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 (Colon) | 10 mg/kg, once daily for 10 days | Not specified | [7] |
| HCT-116 (Colon) | 20 mg/kg, once daily for 10 days | ≥50% | [7] |
| HCT-116 (Colon) | 30 mg/kg, once daily for 10 days | ≥50% | [7] |
| A2780 (Ovarian) | Not specified | Significant | [7] |
| MDA-MB-231 (Breast) | Not specified | Significant | [7] |
| Colo-205 (Colon) | Not specified | Significant | [7] |
| HL-60 (Leukemia) | Not specified | Significant | [7] |
| NCI-H82 (Lung) | 15 mg/kg, once daily | Less effective | [4] |
| NCI-H82 (Lung) | 80 mg/kg, weekly | More effective | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in solid tumor cell lines.
Materials:
-
Solid tumor cell lines (e.g., HCT-116, MDA-MB-231)
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete growth medium and incubate for 24 hours.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software.
Protocol 2: High-Content Immunofluorescence Imaging of Phospho-Aurora Kinases
This protocol describes the visualization and quantification of the inhibition of Aurora kinase phosphorylation in response to this compound treatment.
Materials:
-
Solid tumor cell lines (e.g., MDA-MB-231)
-
96-well imaging plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-phospho-Aurora A (Thr288)
-
Rabbit anti-phospho-Aurora B (Thr232)
-
-
Alexa Fluor 488-conjugated anti-rabbit IgG secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 96-well imaging plate and allow them to adhere. Treat the cells with 300 nM this compound or vehicle (DMSO) for 4 hours.[1]
-
Fixation: Gently remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 15 minutes on ice.[9]
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer (e.g., 1:1000) and incubate the cells overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody (e.g., 1:250 dilution in blocking buffer) for 1 hour at room temperature in the dark.[9]
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 10 minutes.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity of phospho-Aurora A/B in the nucleus and cytoplasm using appropriate image analysis software.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Solid tumor cell lines (e.g., HCT-116)
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HCT-116 cells with 300 nM this compound or vehicle (DMSO) for 4 and 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 3 hours.[9]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 100 µL of PI staining solution and incubate for at least 30 minutes at 37°C in the dark.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of polyploid (>4N) cells.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Solid tumor cell lines (e.g., HCT-116)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline))[4]
-
Digital calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells in 200 µL of PBS into the flank of each mouse.[10]
-
Tumor Growth and Randomization: Monitor tumor growth twice weekly. When tumors reach an average volume of 80-100 mm³, randomize the mice into treatment and control groups.[10]
-
Drug Administration: Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., 20 mg/kg, once daily for 10 days).[7]
-
Tumor Measurement: Measure tumor length (L) and width (W) with digital calipers twice a week and calculate the tumor volume using the formula: V = 1/2 (Length × Width²).[11]
-
Efficacy Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised, fixed in formalin, and paraffin-embedded for immunohistochemical analysis of biomarkers like phospho-histone H3.[12]
Mandatory Visualizations
Caption: Aurora Kinase Signaling Pathway and this compound Inhibition.
Caption: In Vitro Experimental Workflow for this compound Efficacy.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. biosb.com [biosb.com]
Application Notes and Protocols for Combining PF-03814735 with Docetaxel in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical investigation of the combination therapy involving PF-03814735, an Aurora kinase inhibitor, and docetaxel (B913), a taxane-based chemotherapeutic agent. The combination of these two agents has shown promise in preclinical cancer models, suggesting a potential for enhanced anti-tumor efficacy. This compound targets the Aurora kinases A and B, which are key regulators of mitosis, while docetaxel disrupts microtubule function, also leading to mitotic arrest. The concurrent targeting of distinct mitotic processes provides a strong rationale for this combination therapy.
Preclinical studies have demonstrated that the combination of this compound and docetaxel results in additive tumor growth inhibition in xenograft mouse tumor models.[1][2][3] These findings support the further evaluation of this combination in various cancer types.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and docetaxel.
In Vivo Efficacy: Combination of this compound and Docetaxel in Human Tumor Xenograft Models
| Tumor Model | Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Statistical Significance (p-value) | Reference |
| Colo-205 (Human Colorectal Carcinoma) | Vehicle Control | - | ~1200 | - | - | Jani et al., 2010 |
| This compound | 15 mg/kg, oral, once daily | ~600 | ~50% | < 0.05 | Jani et al., 2010 | |
| Docetaxel | 15 mg/kg, i.v., once weekly | ~600 | ~50% | < 0.05 | Jani et al., 2010 | |
| This compound + Docetaxel | 15 mg/kg each, as per single-agent schedule | ~300 | ~75% (additive) | < 0.05 (vs single agents) | Jani et al., 2010 | |
| HCT-116 (Human Colorectal Carcinoma) | Vehicle Control | - | ~1400 | - | - | Jani et al., 2010 |
| This compound | 15 mg/kg, oral, once daily | ~700 | ~50% | < 0.05 | Jani et al., 2010 | |
| Docetaxel | 15 mg/kg, i.v., once weekly | ~800 | ~43% | < 0.05 | Jani et al., 2010 | |
| This compound + Docetaxel | 15 mg/kg each, as per single-agent schedule | ~400 | ~71% (additive) | < 0.05 (vs single agents) | Jani et al., 2010 |
Note: Tumor volumes are approximated from graphical data presented in the source publication. Tumor growth inhibition is calculated relative to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The combination of this compound and docetaxel targets two distinct but critical aspects of mitotic progression, leading to a more effective blockade of cell division and induction of cancer cell death.
Experimental Protocols
In Vitro Combination Studies
Objective: To assess the synergistic, additive, or antagonistic effects of combining this compound and docetaxel on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, Colo-205)
-
Standard cell culture medium and supplements
-
This compound (powder)
-
Docetaxel (commercially available solution)
-
DMSO (for dissolving this compound)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of docetaxel in its supplied solvent or DMSO.
-
Create a matrix of drug concentrations by serially diluting the stock solutions in cell culture medium. It is recommended to use a range of concentrations for each drug that brackets their individual IC50 values.
-
-
Drug Treatment:
-
Remove the overnight culture medium from the 96-well plates.
-
Add the prepared drug-containing media to the respective wells. Include wells for single-agent controls and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn or similar programs to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination of this compound and docetaxel in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell lines for xenograft implantation (e.g., HCT-116, Colo-205)
-
Matrigel (optional, for subcutaneous injection)
-
This compound
-
Docetaxel
-
Vehicle for this compound (e.g., a solution in cremophor EL: cremophor/ethanol (B145695)/0.9% saline at a ratio of 12.5%/12.5%/75%)
-
Vehicle for docetaxel (e.g., 7.5% ethanol and 7.5% Tween 80 in distilled water)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Xenograft Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Docetaxel alone
-
Group 4: this compound + Docetaxel
-
-
This compound Administration: Administer orally (e.g., by gavage) at the desired dose (e.g., 15 mg/kg) on a specified schedule (e.g., once daily).
-
Docetaxel Administration: Administer intravenously (e.g., via tail vein injection) at the desired dose (e.g., 15 mg/kg) on a specified schedule (e.g., once weekly).
-
For the combination group, administer both drugs according to their respective schedules.
-
-
Tumor and Health Monitoring:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice regularly.
-
-
Endpoint and Data Analysis:
-
Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Euthanize mice at the end of the study or if they show signs of excessive toxicity.
-
Calculate the mean tumor volume for each group over time.
-
Determine the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between groups.
-
Conclusion
The combination of this compound and docetaxel represents a rational and promising approach for cancer therapy. The provided application notes and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this combination in various preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the potential clinical translation of this therapeutic strategy.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with PF-03814735
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of PF-03814735, a potent and orally bioavailable inhibitor of Aurora A and Aurora B kinases.[1][2][3] As these kinases are critical regulators of mitosis, their inhibition by this compound leads to distinct and measurable changes in cell cycle progression, apoptosis, and the phosphorylation status of key cellular proteins.[1][4] This document offers detailed protocols for assessing these endpoints using flow cytometry, along with structured tables for data presentation and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that targets Aurora A and Aurora B kinases, which play essential roles in mitotic checkpoint control.[5] Overexpression of Aurora kinases is a common feature in various cancers, making them attractive targets for anti-cancer therapies.[1] By inhibiting these kinases, this compound disrupts the proper execution of mitosis, leading to a blockage of cytokinesis, the formation of polyploid cells, and in some cases, the induction of apoptosis.[1][2][4] Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.
Key Flow Cytometry Applications
-
Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, specifically the accumulation of cells in the G2/M phase and the emergence of a polyploid population.[1][6][7][8]
-
Apoptosis Detection: To quantify the induction of programmed cell death in response to this compound treatment.
-
Intracellular Phospho-Protein Analysis: To measure the inhibition of Aurora kinase activity by assessing the phosphorylation status of downstream targets such as Histone H3.[1][8]
Data Presentation
Quantitative data from flow cytometry analysis should be summarized for clear interpretation and comparison across different treatment conditions.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | Concentration (nM) | Duration (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Polyploid (>4N) |
| Vehicle Control | 0 | 24 | ||||
| This compound | 10 | 24 | ||||
| This compound | 100 | 24 | ||||
| This compound | 300 | 24 | ||||
| Vehicle Control | 0 | 48 | ||||
| This compound | 10 | 48 | ||||
| This compound | 100 | 48 | ||||
| This compound | 300 | 48 |
Table 2: Apoptosis Analysis
| Treatment Group | Concentration (nM) | Duration (h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 48 | ||||
| This compound | 10 | 48 | ||||
| This compound | 100 | 48 | ||||
| This compound | 300 | 48 | ||||
| Staurosporine (Positive Control) | 1000 | 4 |
Table 3: Phospho-Histone H3 (Ser10) Analysis
| Treatment Group | Concentration (nM) | Duration (h) | % Phospho-Histone H3 Positive Cells | Mean Fluorescence Intensity (MFI) of Phospho-Histone H3 |
| Vehicle Control | 0 | 4 | ||
| This compound | 10 | 4 | ||
| This compound | 100 | 4 | ||
| This compound | 300 | 4 | ||
| Nocodazole (Positive Control) | 100 | 16 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring PF-03814735-Induced Polyploidy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03814735 is a potent, orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of Aurora A and Aurora B kinases.[1] These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in chromosome segregation and cell division.[2][3][4] Inhibition of Aurora kinases by this compound disrupts the normal cell cycle, specifically blocking cytokinesis. This disruption results in the formation of polyploid cells, which contain more than two homologous sets of chromosomes, and are often multinucleated.[3][5] The induction of polyploidy is a key indicator of the cellular response to Aurora kinase inhibition and a critical endpoint to measure in both preclinical and clinical research.
These application notes provide detailed protocols for the quantification of this compound-induced polyploidy using two primary techniques: Flow Cytometry and High-Content Imaging .
Mechanism of Action: this compound and Polyploidy Induction
This compound inhibits both Aurora A (IC₅₀ = 0.8 nM) and Aurora B (IC₅₀ = 0.5 nM) kinases.[1] The inhibition of Aurora B, in particular, is directly linked to failures in cytokinesis. This leads to cells that have completed DNA replication (possessing a 4N DNA content) but are unable to divide into two daughter cells. Consequently, these cells re-enter the cell cycle, leading to an accumulation of cells with ≥8N DNA content.[4] This process of endoreduplication results in the formation of polyploid cells.
Caption: Mechanism of this compound-induced polyploidy.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on cell cycle progression and polyploidy.
Table 1: Cell Cycle Distribution of HCT-116 Cells Treated with 300 nmol/L this compound
| Treatment Duration | % Cells in 2N | % Cells in 4N | % Cells with ≥8N DNA Content |
| Control (Untreated) | 55.3 | 20.1 | 1.2 |
| 4 hours | 33.7 | 46.8 | 1.5 |
| 48 hours | 10.9 | 12.7 | 45.1 |
Data adapted from Jani et al., Mol Cancer Ther; 9(4); 883–94.[2]
Table 2: IC₅₀ Values of this compound for Aurora Kinases
| Kinase | IC₅₀ (nmol/L) |
| Aurora A | 0.8 |
| Aurora B | 0.5 |
Data from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Analysis of Polyploidy by Flow Cytometry
This protocol details the measurement of cellular DNA content using propidium (B1200493) iodide (PI) staining followed by flow cytometric analysis.
Caption: Workflow for polyploidy analysis by flow cytometry.
Materials:
-
HCT-116 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Once cells reach 50-60% confluency, treat them with 300 nmol/L this compound. Include a vehicle-treated control (e.g., DMSO). Incubate for desired time points (e.g., 4 and 48 hours).[4]
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Set gates to quantify the percentage of cells in the 2N, 4N, and ≥8N populations based on the fluorescence intensity of PI.
-
Protocol 2: Analysis of Polyploidy by High-Content Imaging
This protocol allows for the visualization and quantification of multinucleated, polyploid cells through immunofluorescence staining.
Caption: Workflow for high-content imaging of polyploidy.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with 300 nmol/L this compound for 24-48 hours.[2] Include a vehicle-treated control.
-
Fixation and Permeabilization:
-
Aspirate the medium and wash once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with the primary antibody (e.g., anti-α-tubulin, diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining: Stain the nuclei with DAPI solution for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to identify and segment individual cells and nuclei.
-
Quantify parameters such as nuclear area, DNA content (integrated DAPI intensity), and the number of nuclei per cell to identify and count polyploid cells.
-
Conclusion
The protocols outlined provide robust and reproducible methods for quantifying the induction of polyploidy by this compound. Flow cytometry offers a high-throughput method for analyzing DNA content across a large cell population, while high-content imaging provides detailed morphological information and spatial context. The choice of method will depend on the specific experimental goals. These techniques are essential for characterizing the mechanism of action of Aurora kinase inhibitors and for evaluating their efficacy in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
Application of PF-03814735 in Studying Mitotic Spindle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03814735 is a potent, orally bioavailable, and reversible small molecule inhibitor of Aurora A and Aurora B kinases.[1][2][3][4] These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in centrosome maturation, mitotic spindle formation, chromosome segregation, and cytokinesis.[2][3][5][6] Dysregulation of Aurora kinases is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[2][3][5][6] this compound serves as a valuable tool for studying the intricate processes of mitotic spindle formation and for evaluating the therapeutic potential of Aurora kinase inhibition.
This document provides detailed application notes and protocols for utilizing this compound in research settings to investigate its effects on mitotic spindle formation.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding sites of Aurora A and Aurora B kinases.[4] This inhibition disrupts the downstream signaling pathways that govern the assembly and function of the mitotic spindle.
-
Inhibition of Aurora A: Aurora A is primarily active during the G2 phase and mitosis, localizing to the centrosomes and spindle poles.[6] It is essential for centrosome separation and maturation, as well as for the proper assembly of the bipolar mitotic spindle.[6] Inhibition of Aurora A by this compound leads to defects in these processes, resulting in abnormal spindle formation.
-
Inhibition of Aurora B: Aurora B is a component of the chromosomal passenger complex (CPC) and plays a critical role in correcting improper kinetochore-microtubule attachments, ensuring accurate chromosome segregation.[7] It is also involved in the spindle assembly checkpoint and cytokinesis.[7] this compound-mediated inhibition of Aurora B disrupts these functions, leading to chromosome misalignment and a failure of cytokinesis, which results in the formation of polyploid and multinucleated cells.[2][3][5]
A key downstream effect of Aurora B inhibition is the reduced phosphorylation of histone H3 at Serine 10 (pHH3), a hallmark of mitotic cells.[1][2][3][5]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Reference |
| Aurora A | 0.8 - 5 | [1][4][8] |
| Aurora B | 0.5 - 0.8 | [1][4] |
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (nM) | Reference |
| Various | Cell Proliferation | 42 - 150 | [1] |
| MDA-MB-231 | Inhibition of Aurora B (pThr232) | ~20 | [1] |
| MDA-MB-231 | Inhibition of Histone H3 (pSer10) | ~50 | [1] |
| MDA-MB-231 | Inhibition of Aurora A (pThr288) | ~150 | [1] |
Table 3: Effects on Cell Cycle Progression in HCT-116 Cells
| Treatment | Effect | Reference |
| 300 nM this compound for 4 hours | Transient increase in 4N cell population | [2][5] |
| 300 nM this compound for 48 hours | Accumulation of polyploid cells (≥8N) | [2][5] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Human tumor cell lines (e.g., HCT-116, MDA-MB-231)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution typically prepared in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in appropriate medium to ~70-80% confluency.
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 nM - 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 4, 24, or 48 hours) to observe effects on mitotic spindle formation and cell cycle progression.[2][5]
Immunofluorescence Staining for Mitotic Spindle Analysis
Materials:
-
Treated and control cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-γ-tubulin for centrosomes, anti-phospho-histone H3 for mitotic cells)
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Analyze for spindle morphology, centrosome number, and chromosome alignment.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. This will allow for the quantification of cells in G1, S, G2/M phases, as well as the detection of polyploid populations.[2][5]
Visualizations
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer [frontiersin.org]
- 8. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of this compound, an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synchronizing Cells in the G2/M Phase using PF-03814735
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03814735 is a potent and reversible inhibitor of Aurora A and Aurora B kinases, key regulators of mitotic progression.[1][2] Inhibition of these kinases disrupts the formation and function of the mitotic spindle, leading to a cell cycle arrest in the M phase. While not a classical G2-phase arresting agent, treatment with this compound results in a significant enrichment of cells with a 4N DNA content, characteristic of the G2 and M phases. This property can be leveraged to synchronize cell populations for studies of mitotic events. These application notes provide a detailed protocol for using this compound to enrich cells in the M phase, along with methods for validating the cell cycle block.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Aurora A and Aurora B kinases.[3] Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of a bipolar mitotic spindle. Aurora B, a component of the chromosomal passenger complex, is essential for the correction of kinetochore-microtubule attachment errors and for the completion of cytokinesis. By inhibiting both kinases, this compound disrupts these processes, leading to a failure of proper chromosome segregation and cytokinesis. This results in an accumulation of cells in mitosis, which, if the block is prolonged, can lead to the formation of polyploid cells.[1][2] The inhibition of Aurora kinases by this compound is reversible upon removal of the compound.[3]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
| Treatment Condition | % of Cells in G1 | % of Cells in S | % of Cells in G2/M (4N) | % of Polyploid Cells (>4N) |
| Untreated Control | 45% | 35% | 20% | <1% |
| 300 nM this compound (4 hours) | 25% | 20% | 55% | <1% |
| 300 nM this compound (48 hours) | 10% | 5% | 35% | 50% |
Data adapted from publicly available research on HCT-116 human colon carcinoma cells.[1][3]
Table 2: Recommended Concentration and Incubation Times for M-Phase Enrichment
| Cell Line | Recommended Concentration | Incubation Time for M-Phase Enrichment | Expected Outcome |
| HCT-116 | 300 nM | 4 - 12 hours | Transient increase in 4N cell population |
| HL-60 | 100 - 300 nM | 8 - 16 hours | Significant increase in 4N cell population |
| MDA-MB-231 | 300 nM | 4 - 8 hours | Inhibition of Aurora kinase phosphorylation |
Concentrations and times may require optimization for different cell lines.
Experimental Protocols
Protocol 1: Enrichment of Cells in M-Phase using this compound
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HCT-116, HeLa)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Ensure the confluency is between 50-70% at the start of the experiment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 300 nM for HCT-116 cells). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4-16 hours). The optimal incubation time should be determined empirically for each cell line to maximize the population of cells in the M phase before the onset of significant polyploidy.
-
Harvesting:
-
Adherent cells: Wash the cells once with PBS, then add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual drug.
-
Proceed to Downstream Analysis: The synchronized cells are now ready for downstream applications such as flow cytometry analysis (Protocol 2) or western blotting (Protocol 3).
Protocol 2: Validation of M-Phase Enrichment by Flow Cytometry
Materials:
-
Harvested cells from Protocol 1
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the cell pellet (approximately 1-2 x 10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. The resulting histogram of DNA content will show the distribution of cells in G1 (2N), S, and G2/M (4N) phases.
Protocol 3: Validation of Aurora Kinase Inhibition by Western Blotting
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Total Histone H3, anti-Cyclin B1, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an ECL substrate and an imaging system. A decrease in the phospho-Histone H3 (Ser10) signal relative to the total Histone H3 and the loading control will confirm the inhibition of Aurora B kinase activity. An increase in Cyclin B1 levels is also expected in M-phase arrested cells.
Visualizations
References
Application Notes and Protocols for Evaluating the Anti-proliferative Effects of PF-03814735
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03814735 is a potent, orally bioavailable small molecule inhibitor of Aurora A and Aurora B kinases.[1][2][3] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle assembly, and cytokinesis.[1][4] Dysregulation of Aurora kinases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention. This compound exerts its anti-proliferative effects by inducing a block in cytokinesis, which ultimately leads to the formation of polyploid, multinucleated cells and subsequent inhibition of cell proliferation.[1][3][5][6]
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-proliferative effects of this compound in both in vitro and in vivo settings.
Mechanism of Action: Aurora Kinase Inhibition
This compound is an ATP-competitive inhibitor of Aurora A and Aurora B.[3] Inhibition of these kinases disrupts the proper progression of mitosis. Specifically, inhibition of Aurora B leads to defects in the spindle assembly checkpoint and a failure of cytokinesis. A key biomarker for the activity of this compound is the reduction in the phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B.[1][4][5]
Data Presentation: Summary of Expected Quantitative Outcomes
The following table summarizes the expected outcomes from the described experimental protocols when evaluating the anti-proliferative effects of this compound.
| Assay Type | Key Parameter Measured | Expected Result with this compound Treatment |
| In Vitro Assays | ||
| Cell Viability/Proliferation | IC50 (Inhibitory Concentration 50%) | Dose-dependent decrease in cell viability/number. |
| Colony Formation Assay | Number and size of colonies | Dose-dependent reduction in colony formation. |
| Cell Cycle Analysis | Percentage of cells in G2/M and polyploidy | Accumulation of cells with ≥4N DNA content.[5] |
| Western Blot Analysis | Phosphorylation of Histone H3 (Ser10) | Dose- and time-dependent decrease in p-Histone H3 levels.[1][5] |
| In Vivo Assays | ||
| Xenograft Tumor Growth | Tumor volume and weight | Inhibition of tumor growth compared to vehicle control.[3][6] |
| Pharmacodynamic Analysis | p-Histone H3 levels in tumor tissue | Reduction in p-Histone H3 levels post-treatment.[1][6] |
Experimental Protocols
In Vitro Methods
This assay determines the dose-dependent effect of this compound on the proliferation of a cancer cell line.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Viability Measurement:
-
For MTS/MTT assays: Add the reagent according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
For cell counting: Aspirate the medium, wash with PBS, and detach the cells using trypsin. Count the cells using a cell counter (e.g., Coulter Counter).[3][5]
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of proliferation against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
This assay assesses the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis.[7][8]
Protocol:
-
Prepare Base Agar (B569324) Layer: Mix 1% sterile agar with 2x growth medium to a final concentration of 0.5% agar. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify.[7]
-
Prepare Top Agar Layer with Cells: Harvest and count the cells. Resuspend the cells in 0.7% sterile agarose (B213101) mixed with 2x growth medium to a final concentration of 0.35% agarose, at a density of 5,000-10,000 cells per 1.5 mL.[7]
-
Plating: Carefully layer 1.5 mL of the cell-agarose suspension on top of the solidified base agar layer.
-
Incubation and Treatment: Allow the top layer to solidify. Add 2 mL of complete growth medium containing various concentrations of this compound (and a vehicle control) on top of the agar. Incubate for 14-21 days, replacing the medium with fresh compound-containing medium every 3-4 days.
-
Staining and Counting: After the incubation period, stain the colonies with 0.005% crystal violet.[7] Count the number of colonies (typically >50 cells) per well.
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[9][10]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound (e.g., at 1x and 5x the IC50) for 24 to 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[10] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[9][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as any polyploid populations (>4N DNA content).[5]
This technique is used to detect the levels of specific proteins and their phosphorylation status, providing a direct measure of the target engagement of this compound.[12][13]
Protocol:
-
Cell Lysis: Treat cells with this compound for various times and concentrations. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 or a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
In Vivo Methods
This model evaluates the in vivo efficacy of this compound in a living organism.[15][16]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[15]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally once daily at predetermined doses.[3][6] The vehicle control group should receive the same formulation without the active compound.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Endpoint and Tissue Collection: The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors. A portion of the tumor tissue can be snap-frozen for pharmacodynamic analysis or fixed in formalin for immunohistochemistry.
-
Pharmacodynamic Analysis: Homogenize the collected tumor tissue to prepare lysates for Western blot analysis of p-Histone H3 levels, as described in the in vitro protocol. This will confirm target engagement in vivo.[6]
Conclusion
The methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of the anti-proliferative effects of this compound. By employing a combination of in vitro and in vivo assays, researchers can comprehensively characterize the potency, mechanism of action, and therapeutic potential of this Aurora kinase inhibitor. Consistent and well-documented protocols are crucial for generating reliable and reproducible data to support further drug development efforts.
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] this compound, an Orally Bioavailable Small Molecule Aurora Kinase Inhibitor for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing PF-03814735 concentration for maximum cancer cell inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PF-03814735 to achieve maximum cancer cell inhibition in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, and reversible small molecule inhibitor of Aurora kinase A and Aurora kinase B.[1][2] These serine/threonine kinases are crucial for the regulation of mitosis.[3][4] By inhibiting Aurora kinases A and B, this compound disrupts essential mitotic processes, including centrosome maturation, chromosome segregation, and cytokinesis.[5] This leads to a blockage in cell division, the formation of polyploid, multinucleated cells, and ultimately, the inhibition of cancer cell proliferation.[1][3]
Q2: What are the downstream cellular effects of this compound treatment?
Treatment of cancer cells with this compound leads to a reduction in the phosphorylation of Aurora kinase substrates.[3] A key biomarker of this compound activity is the reduced phosphorylation of histone H3 on serine 10.[3][6] The inhibition of Aurora kinases by this compound results in a block in cytokinesis.[1][3]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated. However, a general starting point for a dose-response experiment would be in the low nanomolar to low micromolar range. Based on published data, IC50 values (the concentration at which 50% of cell growth is inhibited) can range from the single-digit nanomolar range to higher concentrations depending on the cell line's sensitivity.[7][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.[9] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10] When preparing working dilutions for your experiments, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to minimize any potential solvent-induced toxicity.[9][11] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Troubleshooting Guides
Issue 1: No or weak inhibition of cancer cell proliferation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. Start from a low nanomolar range and extend to the micromolar range. |
| Short Incubation Time | Increase the incubation time with the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for observing an effect. |
| Degraded Inhibitor | Ensure the inhibitor has been stored correctly and is not expired. Use a fresh aliquot of the stock solution for your experiment. Avoid repeated freeze-thaw cycles of the stock solution.[10] |
| Resistant Cell Line | Some cancer cell lines may be inherently resistant to Aurora kinase inhibition. Consider investigating the expression levels of Aurora kinases A and B in your cell line, although their expression may be a weak predictor of response.[12] The status of the Myc gene family and retinoblastoma pathway members may be better indicators of sensitivity.[12] |
| High Cell Confluency | Ensure that cells are in the logarithmic growth phase and are not overly confluent, as high cell density can sometimes affect the efficacy of an inhibitor.[13] |
Issue 2: High levels of cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive to Aurora kinase inhibition. Reduce the concentration range of this compound in your dose-response experiment. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.[9][11] |
| Off-Target Effects | While this compound is a potent Aurora kinase inhibitor, it can inhibit other kinases at higher concentrations.[7] To confirm that the observed cytotoxicity is due to on-target effects, you can perform rescue experiments or use a structurally different Aurora kinase inhibitor to see if it phenocopies the results.[9] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize your cell culture procedures. Use cells within a consistent passage number range, maintain a consistent seeding density, and use the same batch of serum and media for a set of experiments. Regularly test for mycoplasma contamination.[11] |
| Inhibitor Instability | Prepare fresh working dilutions of this compound from a stable, frozen stock for each experiment. Avoid storing diluted solutions for extended periods.[11] |
| Pipetting Errors | Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability in inhibitor concentrations. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | Not specified, but showed antiproliferative activity[5] |
| HL-60 | Promyelocytic Leukemia | Not specified, but showed antiproliferative activity[5] |
| A549 | Non-small Cell Lung Carcinoma | Not specified, but showed antiproliferative activity[5] |
| H125 | Non-small Cell Lung Carcinoma | Not specified, but showed antiproliferative activity[5] |
| KTC2 | Thyroid Cancer | Most potent on this cell line[8] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| Aurora A | 0.8[2] |
| Aurora B | 5[2] |
| Flt1 | 10[2] |
| FAK | 22[2] |
| TrkA | 30[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general method for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include wells with vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for a dose-response cell viability assay.
Caption: Troubleshooting guide for weak cell inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, an Orally Bioavailable Small Molecule Aurora Kinase Inhibitor for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of this compound, an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An integrated genomic approach to identify predictive biomarkers of response to the aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to minimize PF-03814735 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of PF-03814735 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Aurora A and Aurora B kinases.[1][2][3] These serine/threonine kinases play crucial roles in regulating mitosis.[2][4] Inhibition of Aurora kinases by this compound leads to a blockage of cytokinesis, resulting in the formation of polyploid, multinucleated cells and subsequent inhibition of cell proliferation.[2][4]
Q2: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of Aurora A and B kinases, it has been shown to inhibit other kinases, particularly at higher concentrations. A kinase panel screening of 220 kinases revealed that at a concentration of 100 nmol/L, this compound inhibited 19 other kinases by more than 90%.[4] The most potent off-target effects were observed for Flt1, FAK, TrkA, Met, and FGFR1.[4] For a detailed list of off-target kinases and their inhibition levels, please refer to the data table below.
Q3: How can I minimize the risk of off-target effects in my cell-based assays?
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still inhibits the target kinases, Aurora A and B.[5] Performing a dose-response experiment and correlating the observed phenotype with the inhibition of on-target biomarkers, such as decreased phosphorylation of histone H3 at Serine 10 (a downstream substrate of Aurora B), can help distinguish on-target from off-target effects.[2][4]
Q4: How can I confirm that the observed cellular phenotype is a direct result of Aurora kinase inhibition?
A rescue experiment is a gold-standard method to confirm on-target effects.[5] This involves overexpressing a drug-resistant mutant of the target kinase (e.g., Aurora A or B) in your cells of interest. If the cellular phenotype induced by this compound is reversed upon expression of the drug-resistant mutant, it strongly suggests the effect is on-target.[5]
Q5: Are there alternative approaches to validate the on-target activity of this compound?
Yes, using a structurally unrelated inhibitor that also targets Aurora kinases can help confirm that the observed phenotype is due to on-target inhibition.[5] If both this compound and the structurally different Aurora kinase inhibitor produce the same phenotype, it is more likely that the effect is mediated through the intended targets.
Troubleshooting Guides
Issue 1: Discrepancy between biochemical IC50 and cellular potency.
-
Possible Cause: High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the dose-response curve in cellular assays compared to biochemical assays which are often performed at lower ATP concentrations.[5]
-
Troubleshooting Tip: Consider performing cellular assays in ATP-depleted conditions to see if the potency of this compound increases and more closely matches the biochemical IC50.[5]
-
Possible Cause: The cell line used may have active drug efflux pumps (e.g., P-glycoprotein) that reduce the intracellular concentration of this compound.[5]
-
Troubleshooting Tip: Co-incubate the cells with a known efflux pump inhibitor and assess if the cellular potency of this compound increases.[5]
-
Possible Cause: The expression or activity of Aurora kinases may be low in the chosen cell line.[5]
-
Troubleshooting Tip: Verify the expression and phosphorylation status of Aurora A and B kinases in your cell model using techniques like Western blotting.[5]
Issue 2: Observing a cellular phenotype inconsistent with known functions of Aurora kinases.
-
Possible Cause: This is a strong indicator of a potential off-target effect.
-
Troubleshooting Tip: Perform a rescue experiment as described in FAQ 4. If the phenotype persists in the presence of a drug-resistant Aurora kinase mutant, it is likely due to an off-target effect.[5]
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more of the known off-target kinases of this compound.
-
Troubleshooting Tip: Conduct a kinome-wide selectivity screen to identify other potential kinases inhibited by this compound at the concentration you are using.[5] This can be done through commercial services.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nmol/L) | % Inhibition at 100 nmol/L |
| Primary Targets | ||
| Aurora A | 0.8 | >90% |
| Aurora B | 5 | >90% |
| Selected Off-Targets | ||
| Flt1 | 10 | >90% |
| FAK | 22 | >90% |
| TrkA | 30 | >90% |
| Met | Not Determined | >90% |
| FGFR1 | Not Determined | >90% |
| Abl | Not Determined | 50% |
| Other kinases with >90% inhibition at 100 nmol/L | Not Determined | >90% |
Data summarized from Jani et al., Mol Cancer Ther, 2010.[4]
Experimental Protocols
1. Measurement of Phospho-Histone H3 (Ser10) Levels by Immunofluorescence
This protocol is adapted from the methodology described by Jani et al., 2010.[4]
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 4 hours).
-
Fixation and Permeabilization:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate cells with a primary antibody specific for phospho-histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA dye such as DAPI (4′,6-diamidino-2-phenylindole).
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis: Quantify the percentage of cells positive for phospho-histone H3 staining or the mean fluorescence intensity per cell.
2. Cell Proliferation Assay
This protocol is a general guideline based on the description by Jani et al., 2010.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as resazurin (B115843) (e.g., alamarBlue) or a tetrazolium-based assay (e.g., MTT).
-
Follow the manufacturer's instructions for the chosen reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the GI50 (concentration that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: Signaling pathway of this compound action on Aurora kinases.
Caption: Workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting common experimental issues.
References
Technical Support Center: Addressing Resistance to PF-03814735 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Aurora kinase inhibitor, PF-03814735, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable, and reversible inhibitor of Aurora A and Aurora B kinases. These serine/threonine kinases are crucial for the regulation of mitosis, including chromosome segregation and cell division. By inhibiting Aurora kinases, this compound disrupts these processes, leading to a blockage in cytokinesis, the formation of polyploid, multinucleated cells, and ultimately, an inhibition of cell proliferation. A key pharmacodynamic marker of its activity is the reduction of phosphorylated histone H3.
Q2: In which cancer cell lines has this compound shown activity?
Preclinical studies have demonstrated the antiproliferative effects of this compound in a variety of human cancer cell lines, including those from colorectal carcinoma (HCT-116, Colo-205, SW620), lung cancer (A549, H125), and acute myeloid leukemia (HL-60). Small cell lung cancer (SCLC) and colon cancer cell lines have been noted to be particularly sensitive.
Q3: What are the expected cellular phenotypes after treating sensitive cells with this compound?
Treatment of sensitive cancer cells with this compound typically results in a mitotic arrest, characterized by an accumulation of cells with a 4N and >4N DNA content. This is a consequence of failed cytokinesis, leading to the formation of large, polyploid cells that may eventually undergo apoptosis. A key molecular phenotype is the reduction in phosphorylation of Aurora kinase substrates, such as Aurora A, Aurora B, and histone H3.
Q4: What are the potential general mechanisms of acquired resistance to kinase inhibitors?
Acquired resistance to kinase inhibitors is a common challenge in cancer therapy. While specific mechanisms for this compound are not extensively documented in the provided search results, general mechanisms for this class of drugs include:
-
Target Alterations: Point mutations in the drug's target protein (in this case, Aurora kinases A or B) can prevent the inhibitor from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited pathway. For example, upregulation of the RAS-MAPK or PI3K-Akt pathways can promote cell survival and proliferation despite Aurora kinase inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in Downstream Effectors or Cell Cycle Regulation: Alterations in proteins downstream of Aurora kinases or in cell cycle checkpoint proteins can render the cells less dependent on Aurora kinase activity for proliferation.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
Your cancer cell line, which was previously sensitive to this compound, now requires a significantly higher concentration of the drug to achieve the same level of growth inhibition.
Possible Cause 1: Altered Target Expression or Mutation
The expression level of Aurora kinases may have changed, or mutations may have arisen in the kinase domain of AURKA or AURKB, preventing efficient drug binding.
Recommended Experiment: Western Blotting and Sanger Sequencing
-
Objective: To quantify the protein levels of Aurora A and Aurora B and to identify potential mutations in their kinase domains.
-
Protocol:
-
Protein Extraction: Lyse both the parental (sensitive) and the resistant cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from parental and resistant cell lysates onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total Aurora A, total Aurora B, phospho-Aurora A (Thr288), phospho-Aurora B (Thr232), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
RNA Extraction and Sequencing:
-
Extract total RNA from both parental and resistant cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the kinase domain-coding regions of AURKA and AURKB using PCR.
-
Purify the PCR products and send for Sanger sequencing to identify any point mutations.
-
-
Data Presentation: Hypothetical Western Blot Results
| Cell Line | Total Aurora A | p-Aurora A (Thr288) | Total Aurora B | p-Aurora B (Thr232) | GAPDH |
| Parental | High | High | High | High | Stable |
| Resistant | High | High | High | High | Stable |
| (This hypothetical result would suggest that changes in target expression are not the primary resistance mechanism) |
Possible Cause 2: Activation of Bypass Signaling Pathways
The resistant cells may have upregulated alternative pro-survival pathways (e.g., MAPK or PI3K/Akt pathways) to compensate for the inhibition of Aurora kinases.
Recommended Experiment: Phospho-Kinase Array or Western Blotting for Key Pathway Proteins
-
Objective: To screen for changes in the phosphorylation status of multiple signaling proteins.
-
Protocol:
-
Cell Lysis: Prepare lysates from parental and resistant cells, both treated with and without this compound.
-
Phospho-Kinase Array: Use a commercial phospho-kinase array kit according to the manufacturer's instructions to simultaneously assess the phosphorylation levels of dozens of signaling proteins.
-
Western Blot Validation: Based on the array results, validate the findings by performing western blots for specific key proteins in the identified upregulated pathways (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Data Presentation: Hypothetical Phospho-Akt/ERK Western Blot Results
| Cell Line | Treatment | p-Akt (Ser473) | Total Akt | p-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 |
| Parental | DMSO | Low | Stable | Low | Stable |
| Parental | This compound | Low | Stable | Low | Stable |
| Resistant | DMSO | High | Stable | High | Stable |
| Resistant | This compound | High | Stable | High | Stable |
| (This hypothetical result would suggest constitutive activation of the Akt and ERK pathways in the resistant line) |
Problem 2: Cells Continue to Proliferate in the Presence of this compound Without Polyploidy
The cells are no longer undergoing the characteristic G2/M arrest and are bypassing the mitotic block typically induced by Aurora kinase inhibition.
Possible Cause: Alterations in Cell Cycle Checkpoint Proteins
Resistant cells may have acquired mutations or expression changes in key cell cycle regulators (e.g., p53, Rb, or checkpoint kinases) that allow them to bypass the mitotic checkpoint.
Recommended Experiment: Cell Cycle Analysis and Western Blotting for Checkpoint Proteins
-
Objective: To assess the cell cycle distribution and the status of key checkpoint proteins.
-
Protocol:
-
Cell Cycle Analysis:
-
Treat parental and resistant cells with this compound for 24-48 hours.
-
Harvest cells, fix in ethanol, and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Western Blot:
-
Prepare lysates from parental and resistant cells.
-
Perform western blotting for key cell cycle proteins such as p53, p21, Rb, and phospho-Rb (Ser807/811).
-
-
Data Presentation: Hypothetical Cell Cycle Analysis Data
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % >4N DNA |
| Parental | DMSO | 55 | 20 | 25 | <1 |
| Parental | This compound | 10 | 5 | 40 | 45 |
| Resistant | DMSO | 60 | 18 | 22 | <1 |
| Resistant | This compound | 58 | 21 | 21 | <1 |
| (This hypothetical result shows the resistant line fails to arrest in G2/M or become polyploid) |
Visualizations
Caption: Simplified signaling pathway of Aurora A and B kinases and the inhibitory action of this compound.
Improving the oral bioavailability of PF-03814735 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the oral bioavailability of PF-03814735 in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low or inconsistent plasma exposure of this compound in our mouse model after oral gavage. What are the potential causes and solutions?
A1: Low and variable oral exposure is a common challenge, often linked to the physicochemical properties of the compound. This compound, as a kinase inhibitor, may have poor aqueous solubility, which is a primary barrier to absorption.
Troubleshooting Steps:
-
Verify Formulation Integrity: Ensure your formulation is homogenous and the compound is fully solubilized or suspended. For suspension formulations, ensure consistent particle size and prevent aggregation. The published formulation for this compound in xenograft studies is a solution in a Cremophor EL-based vehicle (12.5% Cremophor EL, 12.5% ethanol (B145695), 75% saline).[1][2] If you are not using a similar solubilizing vehicle, this is a critical first step.
-
Assess Compound Solubility: this compound's absorption may be limited by its dissolution rate in the gastrointestinal (GI) tract. Compounds with low solubility are classified as Biopharmaceutical Classification System (BCS) Class II or IV, making formulation crucial.[3][4]
-
Control for Experimental Variability:
-
Fasting Status: Ensure consistent fasting protocols for your animals. The presence of food can significantly alter GI physiology and drug absorption.[5]
-
Gavage Technique: Improper gavage can lead to dosing errors or stress, affecting GI motility. Ensure all technicians are proficient in the technique.
-
Animal Health: Use healthy, age- and weight-matched animals for your studies.
-
Q2: Our initial formulation of this compound in a simple aqueous vehicle is not performing well. What formulation strategies can we explore to enhance its oral bioavailability?
A2: For poorly soluble drugs, moving beyond simple aqueous vehicles is essential. Several formulation strategies can enhance solubility and, consequently, absorption.[6][7][8]
Recommended Strategies:
-
Lipid-Based Formulations: These are highly effective for poorly soluble compounds. A common starting point is a Self-Emulsifying Drug Delivery System (SEDDS).[7][9] These isotropic mixtures of oils, surfactants, and cosolvents form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[6][10] This amorphous form has higher energy and better solubility than the crystalline form.[9]
-
Particle Size Reduction: Reducing the particle size of the drug substance increases the surface area available for dissolution.[6][11] Techniques like micronization or nanosizing can significantly improve the dissolution rate.[6][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[3]
Data Presentation: Formulation Approaches
The following table summarizes common formulation strategies used to improve the oral bioavailability of poorly soluble compounds, which can be applied to this compound.
| Formulation Strategy | Mechanism of Action | Key Excipients | Potential Advantages |
| Lipid-Based (e.g., SEDDS) | Improves drug solubilization in the GI tract; forms fine emulsions to increase surface area for absorption.[7][9] | Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL, Tween 80), Cosolvents (e.g., Transcutol, Ethanol).[1][12] | Enhances solubility and permeability; can mitigate food effects. |
| Amorphous Solid Dispersion | Converts the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[9][10] | Polymers (e.g., PVP K30, PEG 6000, HPMC).[13] | Significantly increases dissolution rate and extent of absorption. |
| Nanosizing | Increases the surface-area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6] | Stabilizing surfactants (e.g., Poloxamer 188).[13] | Improved dissolution velocity; suitable for high-dose drugs. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, forming a water-soluble complex.[3] | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl-ether-β-cyclodextrin (SBEβCD).[12] | Increases apparent drug solubility and dissolution. |
Experimental Protocols
Protocol 1: Preparation of a Cremophor-Based Formulation for this compound
This protocol is based on the vehicle used in published preclinical studies.[1][2]
-
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Cremophor EL (or equivalent polyethoxylated castor oil)
-
Dehydrated Ethanol (200 proof)
-
Sterile 0.9% Saline Solution
-
Sterile glass vials and magnetic stir bar
-
-
Procedure:
-
Calculate the required amount of this compound for the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg dosing volume).
-
Prepare the vehicle by mixing Cremophor EL and ethanol in a 1:1 ratio (v/v). For example, to make 10 mL of final formulation, you will need 1.25 mL of Cremophor EL and 1.25 mL of ethanol.
-
Add the calculated amount of this compound API to the Cremophor/ethanol mixture.
-
Vortex and/or stir with a magnetic stir bar until the API is fully dissolved. Gentle warming (30-40°C) may be applied if necessary to aid dissolution.
-
Slowly add the 0.9% saline solution to the dissolved drug concentrate while stirring continuously to bring the formulation to the final volume (e.g., add 7.5 mL of saline for a final 10 mL volume). This results in a final vehicle composition of 12.5% Cremophor EL, 12.5% ethanol, and 75% saline.
-
Visually inspect the final solution to ensure it is clear and free of precipitation. This formulation should be prepared fresh before each use.
-
Protocol 2: General Method for Preclinical Oral Bioavailability Assessment
This protocol outlines the key steps for conducting a pharmacokinetic study in rodents.[5][14]
-
Animal Model: Select the appropriate species and strain (e.g., CD-1 mice, Sprague-Dawley rats). Animals should be acclimatized and fasted overnight (with free access to water) before dosing.[5]
-
Dosing:
-
Administer the this compound formulation via oral gavage at a consistent dosing volume (e.g., 5 or 10 mL/kg).
-
For absolute bioavailability studies, an intravenous (IV) dose is also administered to a separate group of animals.[14]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA or heparin).
-
Process blood to plasma via centrifugation and store frozen at -80°C until analysis.[15]
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[16]
-
Visualizations
Caption: Workflow for addressing poor oral bioavailability.
Caption: Logical steps for troubleshooting low in vivo exposure.
Caption: Simplified signaling pathway for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 15. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of PF-03814735
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of PF-03814735, alongside troubleshooting guides and frequently asked questions (FAQs) for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and reversible small molecule inhibitor of Aurora A and Aurora B kinases.[1] These serine/threonine kinases are crucial for the regulation of mitosis.[1] By inhibiting Aurora A and B, this compound disrupts key mitotic processes, leading to a block in cytokinesis (the final stage of cell division), which results in the formation of polyploid, multinucleated cells and ultimately inhibits cell proliferation.[1][2] Its primary downstream effect is a reduction in the phosphorylation of histone H3, a key substrate of Aurora B kinase.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and efficacy. Recommendations for both the solid compound and solutions are summarized below.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, it is crucial to use newly opened, high-purity DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.
Q4: How should I prepare and store stock solutions of this compound?
A4: To prepare a stock solution, dissolve this compound in high-purity DMSO. To minimize the effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep vial tightly sealed. |
| 4°C | Up to 2 years | Keep vial tightly sealed. | |
| Solution in DMSO | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. Use high-purity DMSO. |
Experimental Protocols
Cell Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HL-60)
-
Complete cell culture medium
-
This compound
-
DMSO (for vehicle control)
-
96-well plates
-
Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or a Coulter Counter
-
Multichannel pipette
-
Plate reader (for colorimetric or luminescent assays)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
Luminescent Assay: Follow the manufacturer's instructions for the cell viability reagent. Typically, this involves adding the reagent to each well, incubating for a short period, and then reading the luminescence on a plate reader.
-
Coulter Counter: Trypsinize and resuspend the cells from each well, then count the number of cells using a Coulter Counter.
-
-
Data Analysis: Normalize the results to the vehicle-treated cells to determine the percentage of cell proliferation inhibition.
Western Blot for Phosphohistone H3
This protocol describes how to detect the inhibition of Aurora B kinase activity by measuring the levels of phosphorylated histone H3 (Ser10).
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-histone H3 (Ser10)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Troubleshooting Guide
Issue 1: Reduced or no inhibitory effect of this compound observed in a cell-based assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly (see storage table). Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new aliquot.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Solution: Verify the health and confluency of your cells. Ensure that the cell line is not resistant to Aurora kinase inhibitors. Use a positive control (another known Aurora kinase inhibitor) to validate the assay.
-
-
Possible Cause 3: Incorrect Dosing.
-
Solution: Double-check the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
-
Issue 2: High background or non-specific bands in Western blot for phosphohistone H3.
-
Possible Cause 1: Insufficient Blocking or Washing.
-
Solution: Increase the blocking time and the number or duration of washes. Ensure the blocking agent is fresh and appropriate for your antibodies.
-
-
Possible Cause 2: Primary Antibody Concentration Too High.
-
Solution: Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background.
-
-
Possible Cause 3: Contaminated Buffers.
-
Solution: Prepare fresh buffers, especially the wash buffer (TBST).
-
Issue 3: Variability in results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
-
-
Possible Cause 2: Edge Effects in Plate-Based Assays.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Fluctuation in Incubation Times.
-
Solution: Standardize all incubation times for cell treatment, antibody incubations, and other time-sensitive steps.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Results in PF-03814735-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the Aurora kinase inhibitor, PF-03814735.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Aurora kinase A (also known as Aurora2) and Aurora kinase B (also known as Aurora1).[1][2][3] Its primary mechanism of action is to block the catalytic activity of these kinases, which are crucial regulators of mitosis.[1][2] Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately resulting in cell cycle arrest and the formation of polyploid, multinucleated cells.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of sensitive cell lines with this compound is expected to induce:
-
Inhibition of Aurora Kinase Activity: A reduction in the autophosphorylation of Aurora A and Aurora B.
-
Decreased Histone H3 Phosphorylation: A significant decrease in the phosphorylation of histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B.[1][2][4]
-
Cell Cycle Arrest: An accumulation of cells in the G2/M phase of the cell cycle, followed by the emergence of a polyploid (>4N DNA content) population.[1][4][5]
-
Cytokinesis Failure: The appearance of multinucleated cells due to the failure of cell division.[1][2]
-
Inhibition of Cell Proliferation: A dose-dependent decrease in cell viability and proliferation.[1][3]
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent inhibitor of Aurora kinases A and B, it has been shown to inhibit other kinases at higher concentrations. Known off-targets include FLT3, JAK2, TrkB, RET, and MST3.[6] It is important to consider these off-target effects when interpreting phenotypes that are inconsistent with Aurora kinase inhibition alone.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in a question-and-answer format.
Problem 1: No significant decrease in cell viability or a higher than expected IC50 value is observed.
| Possible Cause | Troubleshooting/Validation Steps |
| Cell Line Insensitivity | The sensitivity of cell lines to this compound can be influenced by their genetic background. Notably, the status of the Myc gene family is a stronger predictor of sensitivity than the expression levels of Aurora kinases.[7][8] Cell lines with MYC amplification tend to be more sensitive.[7] Consider using a cell line with known sensitivity as a positive control. |
| Drug Inactivity | Ensure the proper storage and handling of the this compound compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like this compound, leading to a discrepancy between biochemical and cell-based assay results.[9] Optimize drug concentration and treatment duration for your specific cell line. |
| Drug Efflux | Cancer cells can develop resistance by overexpressing drug efflux pumps that actively remove the inhibitor from the cell. |
Problem 2: The expected G2/M arrest and/or polyploidy is not observed by flow cytometry.
| Possible Cause | Troubleshooting/Validation Steps |
| Insufficient Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing cell cycle effects in your cell line. The appearance of polyploidy may require longer incubation times (e.g., 48-72 hours).[1][4][5] |
| Cell Line-Specific Response | Some cell lines may undergo apoptosis before significant polyploidy can be observed. Analyze for markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) at earlier time points. |
| Activation of Alternative Signaling Pathways | The p53 tumor suppressor pathway can be activated in response to Aurora kinase inhibition, leading to a more robust cell cycle arrest and potentially preventing entry into a polyploid state.[10][11] Check the p53 status of your cell line and assess the activation of p53 and its downstream targets (e.g., p21). |
| Experimental Artifacts | Ensure proper cell handling and fixation techniques for flow cytometry to avoid cell clumping or loss, which can skew cell cycle profiles. |
Problem 3: No decrease in phospho-histone H3 (Ser10) levels is observed by Western blot or immunofluorescence.
| Possible Cause | Troubleshooting/Validation Steps |
| Timing of Analysis | The decrease in pHH3 can be transient. Collect cell lysates or fix cells at various time points after treatment (e.g., 1, 4, 8, 24 hours) to capture the window of maximal inhibition. |
| Antibody Issues | Verify the specificity and optimal dilution of the anti-phospho-histone H3 (Ser10) antibody. Use a positive control, such as cells arrested in mitosis with a microtubule-destabilizing agent (e.g., nocodazole), to confirm antibody performance. |
| Compensatory Kinase Activity | While Aurora B is the primary kinase responsible for mitotic H3S10 phosphorylation, other kinases can phosphorylate this residue under certain conditions.[12][13][14] However, in the context of mitotic cells, a lack of pHH3 reduction upon this compound treatment strongly suggests an issue with drug activity or the experimental setup. |
| Low Mitotic Index | The pHH3 signal is most prominent in mitotic cells. If the cell population is largely asynchronous and has a low mitotic index, the overall signal may be low, making it difficult to detect a decrease. Consider synchronizing the cells before treatment. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| Aurora Kinase A (Aurora2) | 5 | Primary Target[1][3] |
| Aurora Kinase B (Aurora1) | 0.8 | Primary Target[1][3] |
| FLT3 | >90% inhibition at 100 nM | Off-Target[6] |
| JAK2 | >90% inhibition at 100 nM | Off-Target[6] |
| TrkB | >90% inhibition at 100 nM | Off-Target[6] |
| RET | >90% inhibition at 100 nM | Off-Target[6] |
| MST3 | >90% inhibition at 100 nM | Off-Target[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Histone H3 (Ser10)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or strip the original membrane and probe for total histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following this compound treatment, harvest both adherent and suspension cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, G2/M, and polyploid (>4N) phases.
Visualizations
Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound Effects.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An integrated genomic approach to identify predictive biomarkers of response to the aurora kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p21‐activated kinase 1 interacts with and phosphorylates histone H3 in breast cancer cells | EMBO Reports [link.springer.com]
- 14. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
How to manage PF-03814735-induced cytotoxicity in normal cells
This guide provides researchers, scientists, and drug development professionals with essential information for managing cytotoxicity induced by the Aurora kinase inhibitor, PF-03814735, in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible, and ATP-competitive small molecule inhibitor of Aurora kinase A and Aurora kinase B.[1][2] These serine/threonine kinases are crucial for regulating mitosis.[3][4] By inhibiting Aurora A and B, this compound disrupts key mitotic events, including centrosome maturation, chromosome segregation, and cytokinesis.[2]
Q2: Why does this compound cause cytotoxicity in normal cells?
A2: The cytotoxic effects of this compound are directly related to its mechanism of action.[5] Since Aurora kinases are essential for cell division, inhibiting them affects all rapidly proliferating cells, not just cancerous ones.[3] In normal tissues with high cell turnover, such as bone marrow and gastrointestinal mucosa, inhibition of Aurora kinases can lead to mitotic arrest, polyploidy (cells with more than the normal number of chromosome sets), and ultimately, cell death.[4][5] Dose-limiting toxicities observed in clinical trials, such as febrile neutropenia, are consistent with this on-target effect in normal hematopoietic cells.[2][6]
Q3: What are the expected morphological and cell cycle changes in cells treated with this compound?
A3: Treatment with this compound leads to a distinct phenotype. Due to a block in cytokinesis, cells are unable to complete the final stage of cell division.[3][4] This results in the formation of large, polyploid cells that are often multinucleated.[3][4] Flow cytometry analysis will typically show an initial accumulation of cells with 4N DNA content, followed by the emergence of a population with ≥8N DNA content over time.[5][7]
Q4: Are there known off-target effects for this compound that could contribute to cytotoxicity?
A4: Yes. While this compound is highly potent against Aurora A and B, at higher concentrations (e.g., 100 nM), it can significantly inhibit other kinases, including FLT3, JAK2, TrkB, RET, and MST3.[2] These off-target activities could contribute to unexpected cytotoxic effects, making it crucial to use the lowest effective concentration possible to maintain selectivity for Aurora kinases.
Q5: What general strategies can be employed to minimize this compound-induced cytotoxicity in normal cells in vitro?
A5: The primary strategies include:
-
Concentration Optimization: Carefully titrate this compound to determine the minimal concentration required for the desired anti-mitotic effect in your cancer cell model, while having the least impact on your normal cell controls.
-
Exposure Duration: Limit the duration of exposure. The effects of this compound have been shown to be reversible.[4] Short-term or intermittent exposure schedules may be less toxic to normal cells compared to continuous exposure.
-
Use of Appropriate Controls: Always include a non-cancerous, rapidly dividing cell line relevant to the tissue of origin (or a common sensitive cell type like fibroblasts or endothelial cells) in your experiments to establish a therapeutic window.
-
Combination Therapy: Consider combining lower doses of this compound with other anti-cancer agents. For example, studies have shown additive tumor growth inhibition when combined with docetaxel, which may allow for dose reduction of each agent.[3][7]
Troubleshooting Guide
Issue 1: Excessive cytotoxicity observed in normal cell line controls, even at low concentrations.
-
Question: My normal cell line is showing high levels of cell death, comparable to the cancer cell line. How can I establish a therapeutic window?
-
Answer:
-
Confirm On-Target Effect: First, verify that the cytotoxicity is due to Aurora kinase inhibition. Use Western blotting or immunofluorescence to check for reduced phosphorylation of Histone H3 (Ser10), a key downstream substrate of Aurora B.[5] This confirms the compound is active at the tested concentrations.
-
Perform a Detailed Dose-Response Curve: Test a broad range of concentrations (e.g., from 0.1 nM to 10 µM) on both your cancer and normal cell lines in parallel. This will help you precisely determine the IC50 for each and identify a potential therapeutic window.
-
Reduce Exposure Time: The cytotoxic effects are time-dependent. Try reducing the incubation time (e.g., from 48h to 24h or less). A shorter exposure may be sufficient to induce mitotic arrest in cancer cells while being better tolerated by normal cells.[7]
-
Assess Cell Line Doubling Time: Normal cells that divide very rapidly may be hypersensitive. Consider using a normal cell line with a slower doubling time as a control if it is appropriate for your experimental context.
-
Issue 2: High variability in cytotoxicity results between experiments.
-
Question: I am seeing inconsistent levels of cell death and polyploidy in my experiments, even with the same conditions. What could be the cause?
-
Answer:
-
Cell Confluency: The stage of the cell cycle at the time of treatment is critical. Ensure you plate cells at a consistent, low density and begin treatment when they are in the logarithmic growth phase. Overly confluent cultures will have fewer dividing cells, reducing the apparent effect of the inhibitor.
-
Compound Stability and Storage: this compound stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions in media for each experiment from a stock solution.
-
Assay Timing: When using viability assays (e.g., MTT, MTS), the timing of the readout is crucial. Given that this compound causes cell cycle arrest before cell death, an early time point might show anti-proliferative effects, while a later time point will reflect cytotoxicity. Standardize this timing across all experiments.
-
Issue 3: Unexpected phenotypic effects not consistent with Aurora kinase inhibition.
-
Question: My cells are dying without the characteristic increase in cell size or polyploidy. Could this be an off-target effect?
-
Answer:
-
Lower the Concentration: This phenotype is more likely to occur at high concentrations where off-target kinase inhibition may induce alternative cell death pathways (e.g., apoptosis independent of mitotic failure).[2] Reduce the concentration of this compound to a range where it is more selective for Aurora kinases (typically in the low nanomolar range).
-
Analyze Cell Cycle Profile: Perform flow cytometry for cell cycle analysis. The hallmark of Aurora B inhibition is the accumulation of >4N DNA content.[7] If you observe a strong G1 or S-phase arrest or a sub-G1 peak (indicating apoptosis) without a preceding >4N population, it may point towards off-target effects or a cell-type-specific response.
-
Use a Different Aurora Kinase Inhibitor: As a control, test another well-characterized Aurora kinase inhibitor (e.g., Alisertib, Barasertib) to see if it recapitulates the phenotype. If it does, the response may be specific to the cell line. If not, the effect is likely specific to this compound, potentially via its unique off-target profile.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Source |
| Aurora Kinase A | 0.8 nM - 5 nM | [1][2][8] |
| Aurora Kinase B | 0.5 nM - 0.8 nM | [1][2] |
Table 2: Cellular Activity of this compound in Human Cell Lines
| Cell Line | Assay Type | Effect / IC50 | Concentration | Source |
| HCT-116 (Colon) | Antiproliferation | IC50 | Not Specified | [2] |
| HL-60 (Leukemia) | Antiproliferation | IC50 | Not Specified | [2] |
| A549 (Lung) | Antiproliferation | IC50 | Not Specified | [2] |
| H125 (Lung) | Antiproliferation | IC50 | Not Specified | [2] |
| MDA-MB-231 (Breast) | p-Aurora B Inhibition | Significant Reduction | ~20 nM | [5] |
| MDA-MB-231 (Breast) | p-Histone H3 Inhibition | IC50 | ~50 nM | [5] |
| MDA-MB-231 (Breast) | p-Aurora A Inhibition | IC50 | ~150 nM | [5] |
| HCT-116 (Colon) | Cell Cycle Arrest | Accumulation of >4N cells | 300 nM | [7] |
| KTC2 (Thyroid) | Cell Growth Inhibition | Most potent of 51 drugs | Not Specified | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Plating: Seed cells (both cancer and normal control lines) in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate IC50 values.
Protocol 2: Immunofluorescence for Phospho-Histone H3 (p-H3)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-60% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against p-Histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Quantify the percentage of p-H3 positive cells relative to the total number of cells (DAPI-stained nuclei).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Plating and Treatment: Seed 5x10⁵ cells in a 6-well plate and allow them to adhere overnight. Treat with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate the cell populations and quantify the percentage of cells in the G1, S, G2/M phases, and polyploid (>4N) populations.[7]
Visualizations
Caption: Signaling pathway of this compound-induced mitotic disruption.
Caption: Workflow for optimizing this compound concentration.
Caption: Logic diagram for troubleshooting excessive cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of this compound, an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Fine-tuning PF-03814735 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing PF-03814735 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable, and reversible inhibitor of Aurora A and Aurora B kinases.[1][2] These serine/threonine kinases are crucial for the regulation of mitosis. By inhibiting Aurora A and B, this compound disrupts key mitotic processes, leading to defects in chromosome segregation and cytokinesis. This ultimately results in an inhibition of cell proliferation and the formation of polyploid cells.[1][2]
Q2: What is the expected cellular phenotype after treatment with this compound?
Treatment with this compound typically leads to a blockage in cytokinesis, the final stage of cell division. This results in the formation of large, polyploid cells with multiple nuclei.[1][2] Flow cytometry analysis of DNA content will show a transient increase in the 4N cell population, followed by an accumulation of cells with >4N DNA content over time.[3][4]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific cell line and the experimental endpoint. For cell proliferation assays, continuous exposure for 72 hours is a common starting point.[3] To assess the minimum time required for an anti-proliferative effect, studies have used exposure times ranging from 4 to 48 hours, followed by a washout of the compound.[3] For cell cycle analysis, treatment durations of 4 to 48 hours have been shown to be effective in inducing a polyploid phenotype.[3]
Q4: Is the effect of this compound reversible?
Yes, the inhibitory effects of this compound on Aurora kinases are reversible. After removal of the compound from the cell culture medium, the downstream signaling and cellular phenotypes can revert to their normal state.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Below is a table outlining potential causes and troubleshooting recommendations.
| Potential Cause | Troubleshooting Recommendations |
| Cell Seeding Density | Ensure a consistent and optimized cell seeding density for all experiments. Higher densities can lead to apparent resistance. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and maintain a consistent passage number. High passage numbers can lead to phenotypic drift. |
| Assay Incubation Time | The duration of drug exposure is critical. Standardize the incubation time (e.g., 72 hours) for all IC50 determinations. |
| Vehicle Control (DMSO) Concentration | Maintain a consistent and low final concentration of DMSO across all wells (typically ≤0.5%). High concentrations of DMSO can be toxic to cells. |
| Compound Solubility | Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution in culture medium. Prepare fresh dilutions for each experiment. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To minimize this, do not use the outer wells for experimental samples and fill them with sterile PBS or media. |
Issue 2: No Observable Increase in Polyploidy
Q: We are not observing the expected increase in the >4N cell population after this compound treatment in our cell cycle analysis. What could be the reason?
A: The absence of a clear polyploid phenotype can be due to several experimental factors. The following guide provides potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Suboptimal Treatment Duration | The induction of polyploidy is time-dependent. Ensure a sufficient treatment duration (e.g., 24-48 hours) to allow for the accumulation of polyploid cells. |
| Cell Line-Specific Response | The propensity to undergo endoreduplication versus apoptosis after Aurora B inhibition can be cell line-dependent and may be influenced by the status of tumor suppressor genes like p53.[5][6] Consider testing a range of concentrations and time points in your specific cell line. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Use a concentration range that is known to be effective for inhibiting Aurora B. |
| Issues with Cell Cycle Staining | Ensure proper cell fixation and permeabilization for uniform staining with the DNA dye (e.g., propidium (B1200493) iodide). Inadequate staining can lead to poor resolution of cell cycle phases. |
| Flow Cytometry Gating Strategy | Doublet discrimination is crucial for accurate cell cycle analysis. Ensure that cell aggregates are excluded from the analysis, as they can be mistaken for polyploid cells. |
Experimental Protocols
Cell Proliferation Assay (72-hour continuous exposure)
This protocol is designed to determine the IC50 value of this compound.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
After 72 hours, assess cell viability using a suitable method (e.g., MTT, MTS, or CellTiter-Glo® assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on the cell cycle distribution.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 300 nM) or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).[3]
-
-
Cell Harvest and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate gating strategies to exclude debris and cell aggregates.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M, and >4N).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. inits.at [inits.at]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B inhibitors promote RB hypophosphorylation and senescence independent of p53-dependent CDK2/4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming experimental variability in PF-03814735 studies
This guide provides troubleshooting tips and answers to frequently asked questions for researchers using the Aurora kinase inhibitor, PF-03814735. Our goal is to help you overcome common sources of experimental variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Aurora A and Aurora B kinases.[1][2] The Aurora kinase family plays a critical role in regulating mitosis.[3] By inhibiting Aurora A and B, this compound disrupts key mitotic processes, including chromosome segregation and cytokinesis.[3][4] This leads to a block in cell division, the formation of polyploid (containing more than two sets of chromosomes) multinucleated cells, and ultimately, the inhibition of cell proliferation.[1][3]
Q2: My this compound powder is difficult to dissolve. How should I prepare stock solutions?
A2: Poor aqueous solubility is a common challenge with many kinase inhibitors. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][5] It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the compound. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Gentle warming or sonication can aid dissolution if precipitation is observed.[1]
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my cell culture experiments. What can I do?
A3: This is a common issue known as kinetic solubility failure, where the compound "crashes out" of solution when the solvent changes from organic (DMSO) to aqueous.[5][6] Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and off-target effects.[5]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate serial dilutions of your high-concentration stock in 100% DMSO first. Then, add the final, most diluted DMSO sample to your aqueous medium.[6]
-
Increase Protein Content: The presence of serum (e.g., FBS) in the culture medium can help stabilize the compound and prevent precipitation. Consider adding the compound to the complete, serum-containing medium rather than a serum-free buffer.
-
Consider Formulation Aids: For in vivo studies, specific formulations are required. Common vehicles include solutions with PEG300, Tween-80, or SBE-β-CD.[1]
Q4: I am seeing significant variability in my cell viability (IC50) results between experiments. What are the potential causes?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Density and Growth Phase: Ensure you seed the same number of cells for each experiment and that they are in the logarithmic growth phase when the drug is added. The anti-proliferative effects of mitotic inhibitors are highly dependent on the rate of cell division.[7]
-
Duration of Exposure: The time cells are exposed to this compound can significantly impact the IC50 value. The development of polyploidy, a key effect of Aurora B inhibition, can take over 48 hours.[4][8] Standardize your incubation time across all experiments (e.g., 72 hours).
-
Reagent Stability: Ensure your stock solution has not degraded. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1]
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound.[9] Factors like the expression levels of Aurora kinases or the status of pathways like Myc and retinoblastoma (RB) can influence response.[1][9]
Q5: My results from biochemical (enzymatic) assays don't match my results from cell-based assays. Why is there a discrepancy?
A5: This is a frequent observation when studying kinase inhibitors. The reasons for the discrepancy include:
-
ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels (millimolar range) that can outcompete ATP-competitive inhibitors like this compound.[10][11]
-
Cellular Permeability and Efflux: The compound must cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps (e.g., P-glycoprotein) can reduce the effective intracellular concentration of the inhibitor.[10]
-
Off-Target Effects: In a cellular context, the observed phenotype is the sum of all on-target and off-target effects. This compound is known to inhibit other kinases, which could contribute to the cellular phenotype.[10][12]
Q6: I'm observing a cellular phenotype that doesn't seem to align with Aurora kinase inhibition. How can I determine if this is an off-target effect?
A6: This is a critical question for validating your findings. This compound can inhibit several other kinases, especially at higher concentrations (>100 nM).[4][12]
-
Dose-Response Analysis: Correlate the phenotype with the IC50 for on-target activity. The inhibition of downstream markers of Aurora B, like phospho-Histone H3 (Ser10), should occur at concentrations similar to the anti-proliferative IC50.[3][8]
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another well-characterized Aurora kinase inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[13]
-
Rescue Experiments: The "gold standard" is to perform a rescue experiment where you overexpress a drug-resistant mutant of the target kinase. If the effect is on-target, the phenotype should be reversed.[10][13]
-
Kinome Profiling: The most direct method is to perform a kinome-wide selectivity screen to identify all potential kinase targets at a relevant concentration.[10][14]
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound This table summarizes the inhibitory activity of this compound against its primary targets and selected off-targets identified in enzymatic assays.
| Kinase Target | IC50 (nM) | Reference |
| Aurora B (AURKB) | 0.5 - 5 | [1][2][4][12][15] |
| Aurora A (AURKA) | 0.8 - 5 | [1][2][4][12][15] |
| Flt1 (VEGFR1) | 10 | [2][12] |
| FAK | 22 | [2][12] |
| TrkA | 30 | [2][12] |
| Met | 47 | [12] |
| FGFR1 | 80 | [12] |
Note: IC50 values can vary between different assay formats and conditions.
Table 2: Antiproliferative Activity of this compound in Selected Cancer Cell Lines This table shows the concentration of this compound required to inhibit the proliferation of various cancer cell lines by 50% (IC50), demonstrating cell line-specific sensitivity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H82 | Small Cell Lung Cancer | ~20 | [9] |
| HCT-116 | Colon Cancer | ~30 | [9] |
| HL-60 | Leukemia | ~40 | [4] |
| A549 | Non-Small Cell Lung Cancer | ~100 | [4] |
| MDA-MB-231 | Breast Cancer | ~150 | [9] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder (MW: 473.48 g/mol ).
-
Add high-purity, anhydrous DMSO to achieve a 10 mM concentration (e.g., add 211.2 µL of DMSO to 1 mg of powder).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication may be used if needed.[1]
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Aliquot into single-use volumes and store at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.
-
For the final step, dilute the intermediate stocks into pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Protocol 2: Western Blot Analysis for Phospho-Histone H3 (a marker of Aurora B inhibition)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4-24 hours).[3][8]
-
Cell Lysis:
-
Place culture dishes on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9][16]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[16]
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C, following the manufacturer's recommended dilution.[9]
-
Wash the membrane 3-5 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane 3-5 times with TBST.
-
Also, probe for total Histone H3 or a loading control like GAPDH or β-actin to ensure equal loading.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify band intensities using image analysis software. A dose-dependent decrease in the p-Histone H3 signal indicates target engagement.[8]
Visual Guides and Workflows
Caption: Simplified signaling pathway of Aurora kinases during mitosis and inhibition by this compound.
Caption: General experimental workflow for studying the cellular effects of this compound.
Caption: Troubleshooting flowchart for addressing inconsistent results in this compound cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Validating the Inhibition of Aurora Kinases by PF-03814735: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-03814735, a potent Aurora kinase inhibitor, with other alternative inhibitors. The information is supported by experimental data and detailed protocols to assist researchers in validating its efficacy and mechanism of action.
Introduction to this compound and Aurora Kinase Inhibition
This compound is an orally bioavailable small molecule that acts as a reversible and ATP-competitive inhibitor of Aurora kinases A and B.[1] These kinases are crucial regulators of mitosis, and their overexpression is implicated in various cancers.[2] Inhibition of Aurora kinases by this compound leads to a blockage in cytokinesis, resulting in the formation of polyploid, multinucleated cells and ultimately, the inhibition of cell proliferation.[3] This guide compares the in vitro activity and selectivity of this compound with other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), and CYC116.
Comparative Analysis of Aurora Kinase Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of this compound and its comparators. This data is essential for understanding the on-target and potential off-target effects of these compounds.
Table 1: In Vitro Potency against Aurora Kinases
| Compound | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50, nM) |
| This compound | 0.8[1] | 5[1] | - |
| Alisertib (MLN8237) | 1.2[4] | 396.5[4] | - |
| Barasertib (AZD1152-HQPA) | 1369 (Ki)[5] | 0.37[5][6][7] | 17 (Ki)[5] |
| CYC116 | 44 (IC50), 8.0 (Ki)[8][9] | 19 (IC50), 9.2 (Ki)[8][9] | 65[9] |
Table 2: Kinase Selectivity Profile (IC50/Ki, nM)
| Compound | Flt1 | FAK | TrkA | VEGFR2 | FLT3 | JAK2/3 | Abl1 (T315I) |
| This compound | 10[1] | 22[1] | 30[1] | - | - | - | - |
| Alisertib (MLN8237) | >200-fold selective for Aurora A over Aurora B[4] | - | - | - | - | - | - |
| Barasertib (AZD1152-HQPA) | >1000-fold selective for Aurora B over Aurora A[5] | - | - | - | Suppresses FLT3-ITD[5] | - | - |
| CYC116 | - | - | - | 44 (Ki), 69 (IC50)[8][9] | 44 (Ki)[8] | - | - |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the validation process. The following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for validating an Aurora kinase inhibitor.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Validating Aurora Kinase Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and published methodologies.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Aurora kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinase (e.g., Promega, Carna Biosciences).
-
Myelin Basic Protein (MBP) or a suitable peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration to be near the Km for ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[8]
Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting cell viability against the log of the compound concentration.
Cell Cycle Analysis by High-Content Imaging
This protocol provides a more detailed analysis of the cellular effects of Aurora kinase inhibition.[12][13]
Objective: To quantify the effects of a test compound on cell cycle progression and identify phenotypes such as polyploidy.
Materials:
-
Human cancer cell lines cultured on high-optical-quality microplates (e.g., 96- or 384-well).
-
Test compound dissolved in DMSO.
-
Hoechst 33342 (for DNA staining).
-
Antibodies for specific cellular markers (e.g., anti-phospho-Histone H3 (Ser10) for mitotic cells, anti-α-tubulin for spindle morphology).
-
Fluorescently labeled secondary antibodies.
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.2% Triton X-100).
-
High-content imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the cell proliferation assay.
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and Hoechst 33342 for 1 hour.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Use image analysis software to segment individual cells based on the nuclear stain. Quantify various parameters for each cell, including:
-
DNA Content: Integrated intensity of the Hoechst signal to determine cell cycle phase (2N, 4N, >4N).
-
Mitotic Index: Percentage of cells positive for phospho-Histone H3.
-
Nuclear Morphology: Size and shape of the nucleus to identify multinucleated or polyploid cells.
-
Spindle Morphology: Organization of the mitotic spindle.
-
-
Data Analysis: Generate population-level statistics and dose-response curves for the different cellular phenotypes.
In Vivo Tumor Xenograft Study
This protocol outlines a general approach for evaluating the in vivo efficacy of an Aurora kinase inhibitor.[14][15][16]
Objective: To assess the anti-tumor activity of a test compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human tumor cell line for implantation (e.g., HCT-116, SW620).
-
Test compound formulated for oral or parenteral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control according to the desired dosing schedule (e.g., once daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for biomarker analysis, such as immunohistochemistry for phospho-Histone H3, to confirm target engagement.[15]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
The validation of this compound as a potent Aurora kinase inhibitor requires a multi-faceted approach, encompassing biochemical, cellular, and in vivo studies. This guide provides a framework for comparing this compound to other inhibitors and offers detailed protocols for key validation experiments. The data presented herein demonstrates that this compound is a potent dual Aurora A and B inhibitor. Its comprehensive characterization, as outlined in this guide, will be instrumental for researchers in the field of cancer drug discovery and development.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. d-nb.info [d-nb.info]
- 3. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.co.uk [promega.co.uk]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-content imaging characterization of cell cycle therapeutics through in vitro and in vivo subpopulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PF-03814735 and Other Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of the Aurora kinase inhibitor PF-03814735 against other notable inhibitors in its class: Alisertib (MLN8237), Barasertib (B1683942) (AZD1152), and Danusertib (B1684427) (PHA-739356). The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Overexpression of these kinases is a common feature in many human cancers, making them an attractive target for anticancer therapies. Aurora kinase inhibitors aim to disrupt the cell division process in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis. This guide focuses on this compound, a potent, orally bioavailable inhibitor of both Aurora A and Aurora B kinases, and compares its efficacy with other well-characterized Aurora kinase inhibitors.[2]
In Vitro Efficacy
The in vitro efficacy of Aurora kinase inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of Aurora kinases (A, B, and C) and to suppress the proliferation of cancer cell lines.
Enzymatic Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and its comparators against Aurora kinases A and B.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Other Notable Kinase Inhibition |
| This compound | 0.8[3] | 5[3] | Flt1, FAK, TrkA[4] |
| Alisertib (MLN8237) | 1.2 | 396.5 | Highly selective for Aurora A over Aurora B |
| Barasertib (AZD1152-HQPA) | 1369 | 0.37 | Highly selective for Aurora B over Aurora A |
| Danusertib (PHA-739358) | 13 | 79 | Also inhibits Aurora C (IC50 = 61 nM), Abl, Ret, FGFR-1, and TrkA[5] |
Anti-proliferative Activity
The ability of these inhibitors to halt the growth of cancer cells is a crucial indicator of their potential therapeutic efficacy. The following table presents the IC50 values for cell proliferation in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Alisertib (MLN8237) IC50 (nM) | Barasertib (AZD1152-HQPA) IC50 (nM) | Danusertib (PHA-739358) IC50 (µM) |
| HCT-116 | Colon Carcinoma | Not explicitly stated, but effective in vivo[2] | - | - | - |
| AGS | Gastric Cancer | 1.45 (µM)[6] | - | - | - |
| NCI-N78 | Gastric Cancer | 2.77 (µM)[6] | - | - | - |
| Various Hematologic Malignancies | Leukemia/Lymphoma | - | - | 3-40 | 0.05 - 3.06 |
In Vivo Efficacy
Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, provide valuable insights into the potential anti-tumor activity of these compounds in a living organism.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | HCT-116 (Colon) | 10, 20, or 30 mg/kg, once daily for 10 days | Significant TGI (≥50%) at ≥20 mg/kg[7] |
| Alisertib (MLN8237) | Various solid tumor and lymphoma models | 20 mg/kg twice daily or 30 mg/kg once daily | TGI >76% in all models tested[8] |
| Barasertib (AZD1152) | Human colon, lung, and hematologic tumor xenografts | Parenteral administration (s.c. osmotic mini-pump, i.p., and i.v.) | Mean TGI range of 55% to ≥100% |
| Danusertib (PHA-739358) | GEP-NET (subcutaneous) | 2 x 15 mg/kg/day, i.p. | Significantly reduced tumor growth compared to controls[9][10] |
Clinical Efficacy
Clinical trials in human subjects are the definitive measure of a drug's safety and efficacy. The following table summarizes key findings from Phase I and II clinical trials for each inhibitor.
| Inhibitor | Phase | Cancer Types | Key Efficacy Results |
| This compound | I | Advanced Solid Tumors | 19 patients achieved stable disease.[11] |
| Alisertib (MLN8237) | II | Sarcoma | Overall response rate of 2.8%; median PFS of 11.7 weeks.[12] |
| II | Endocrine-Resistant Breast Cancer | ORR of 19.6% with monotherapy; median PFS of 5.6 months.[13] | |
| Barasertib (AZD1152) | II | Elderly Acute Myeloid Leukemia | Objective complete response rate of 35.4% vs 11.5% for low-dose cytosine arabinoside.[14][15] |
| Danusertib (PHA-739358) | II | Various Advanced/Metastatic Solid Tumors | Marginal anti-tumor activity; Progression-free rate at 4 months varied by cancer type (e.g., 18.4% in breast cancer, 12.1% in ovarian cancer).[16] |
| II | Metastatic Castration-Resistant Prostate Cancer | Minimal efficacy as monotherapy.[17] | |
| II | Non-Small Cell Lung Cancer | Limited evidence of activity.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Kinase Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).
General Protocol:
-
Recombinant Aurora kinase A or B is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
A radio-labeled phosphate (B84403) from [γ-33P]ATP is transferred to the substrate by the kinase.
-
The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-33P]ATP, often by capturing the substrate on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Assays are performed with a range of inhibitor concentrations to determine the IC50 value.
Cell Proliferation Assay
Objective: To measure the effect of the inhibitor on the proliferation of cancer cell lines.
General Protocol (using a Coulter Counter):
-
Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then exposed to various concentrations of the inhibitor or vehicle control for a specified period (e.g., 48 or 72 hours).
-
At the end of the incubation, cells are harvested (e.g., by trypsinization).
-
The number of cells in each well is determined using a Coulter Counter.
-
Cell proliferation is expressed as a percentage of the untreated control, and IC50 values are calculated.[18]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Protocol:
-
Human cancer cells (e.g., HCT-116) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The inhibitor is administered according to a specific dosing regimen (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: Simplified Aurora Kinase Signaling Pathway and Points of Inhibition.
Caption: Workflow for a Radioactive In Vitro Kinase Assay.
Caption: General Workflow for an In Vivo Xenograft Study.
Conclusion
This compound demonstrates potent inhibition of both Aurora A and Aurora B kinases, translating to anti-proliferative effects in vitro and tumor growth inhibition in vivo. When compared to other Aurora kinase inhibitors, its efficacy profile varies depending on the specific context. Alisertib shows strong selectivity for Aurora A, while Barasertib is highly selective for Aurora B. Danusertib exhibits a broader kinase inhibition profile. The clinical data to date suggests that while these inhibitors show promise, particularly in hematologic malignancies, their efficacy as single agents in solid tumors can be limited. The choice of inhibitor for further research or development will likely depend on the specific cancer type and the desired kinase selectivity profile. This guide provides a foundational comparison to inform such decisions.
References
- 1. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of this compound, an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor this compound in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. onclive.com [onclive.com]
- 14. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
PF-03814735 versus AZD1152 in hematological malignancy models
A Comparative Guide: PF-03814735 and AZD1152 in Hematological Malignancy Models
This guide provides a detailed comparison of two investigational Aurora kinase inhibitors, this compound and AZD1152, focusing on their preclinical performance in hematological malignancy models. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Their overexpression has been linked to the proliferation of cancer cells, making them attractive targets for cancer therapy.[2][3] In hematological malignancies, aberrant expression of Aurora kinases is a common feature.[2][3] This guide compares this compound, a pan-Aurora kinase inhibitor, and AZD1152, a selective Aurora B kinase inhibitor, based on available preclinical data.
Mechanism of Action and Target Selectivity
This compound is an orally bioavailable, ATP-competitive, and reversible inhibitor of both Aurora A and Aurora B kinases.[1][4] In cellular assays, it has been shown to reduce the phosphorylation of Aurora A, Aurora B, and their downstream substrate, histone H3.[1] This inhibition of kinase activity leads to a blockage of cytokinesis, resulting in the formation of polyploid, multinucleated cells and subsequent inhibition of cell proliferation.[1][4] While potent against Aurora kinases, this compound also exhibits inhibitory activity against other kinases at higher concentrations.[4]
AZD1152 is a phosphate (B84403) prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib).[5] AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase.[5] Its selectivity for Aurora B over Aurora A is over 1000-fold.[6] The primary mechanism of action is the inhibition of Aurora B, which is essential for proper chromosome segregation and cytokinesis.[3] Inhibition of Aurora B by AZD1152 leads to defects in these processes, resulting in polyploidy and eventual apoptosis in cancer cells.[6][7] A key pharmacodynamic marker of AZD1152 activity is the inhibition of histone H3 phosphorylation on Serine 10, a direct substrate of Aurora B.[5][8]
Signaling Pathway
Caption: Simplified signaling pathway of Aurora A and B kinases and the points of inhibition by this compound and AZD1152.
In Vitro Efficacy in Hematological Malignancy Cell Lines
Direct comparative studies of this compound and AZD1152 in the same hematological malignancy cell lines are limited in the public domain. However, their individual activities have been reported in various models.
This compound: In a broad panel of human cancer cell lines, this compound demonstrated potent anti-proliferative activity. In the context of hematological malignancies, data is available for the HL-60 acute promyelocytic leukemia cell line.[6]
AZD1152: AZD1152 has been more extensively studied in a variety of hematological malignancy cell lines. It has shown potent growth inhibitory effects in cell lines from acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and lymphoma.[6][7][9]
| Cell Line | Cancer Type | This compound IC50 (nM) | AZD1152 IC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 42-150 | 3-40 | [6][7] |
| NB4 | Acute Promyelocytic Leukemia | Not Reported | 3-40 | [7] |
| MOLM13 | Acute Myeloid Leukemia | Not Reported | 3-40 | [7] |
| MV4-11 | Biphenotypic Leukemia | Not Reported | 3-40 | [7] |
| PALL-2 | Acute Lymphoblastic Leukemia | Not Reported | 3-40 | [7] |
| K562 | Chronic Myeloid Leukemia | Not Reported | 3-40 | [7] |
| EOL-1 | Acute Eosinophilic Leukemia | Not Reported | 3-40 | [7] |
| Ramos | Burkitt's Lymphoma | Not Reported | Antiproliferative effects noted | [9] |
In Vivo Efficacy in Hematological Malignancy Models
This compound: In vivo data for this compound in hematological malignancy xenograft models is not as extensively reported as for solid tumors. However, significant antitumor activity was observed in an HL-60 xenograft model.[6]
AZD1152: AZD1152 has demonstrated significant anti-tumor effects in several in vivo models of hematological malignancies. In a murine xenograft model using MOLM13 human AML cells, AZD1152 potentiated the effects of conventional chemotherapeutic agents like vincristine (B1662923) and daunorubicin.[7] It has also shown efficacy in a Ramos human Burkitt's lymphoma xenograft model.[9] Furthermore, AZD1152 profoundly affected the growth of primary AML cells in xenotransplantation models.[5][8] In a study with an SW620 colorectal cancer xenograft, which has known sensitivity to AZD1152, the inhibitor led to a transient suppression of histone H3 phosphorylation, followed by an accumulation of polyploid cells and an increase in apoptosis.[10]
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
-
Cell Culture: Hematological malignancy cell lines (e.g., HL-60, MOLM13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or AZD1152-HQPA for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Model (General Protocol)
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Cell Implantation: Human hematological malignancy cells (e.g., 5 x 10^6 MOLM13 cells) are injected subcutaneously or intravenously into the mice.
-
Drug Administration: Once tumors are established, mice are treated with this compound (e.g., orally) or AZD1152 (e.g., via parenteral routes like intravenous or subcutaneous osmotic mini-pumps).[1][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly.
-
Pharmacodynamic Analysis: Tumor and bone marrow samples can be collected to assess biomarkers such as phospho-histone H3 levels by immunohistochemistry or flow cytometry.[10]
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing tumor growth in treated versus vehicle control groups.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of anti-cancer agents in hematological malignancy models.
Summary and Conclusion
Both this compound and AZD1152 are potent inhibitors of Aurora kinases with demonstrated anti-proliferative activity in hematological malignancy models. The key distinction lies in their selectivity, with this compound targeting both Aurora A and B, while AZD1152 is highly selective for Aurora B.
-
This compound shows broad anti-cancer activity, and its efficacy in a small cell lung cancer model was correlated with MYC gene family amplification, a feature also relevant in some hematological malignancies.[11]
-
AZD1152 has been more extensively profiled in a wider range of leukemia and lymphoma models, consistently demonstrating potent in vitro and in vivo activity.[7][8][9]
The choice between a pan-Aurora inhibitor and a selective Aurora B inhibitor may depend on the specific molecular characteristics of the malignancy being targeted. The dual inhibition of Aurora A and B by this compound could offer a broader anti-mitotic effect, whereas the high selectivity of AZD1152 for Aurora B might provide a more targeted therapy with a potentially different safety profile. Further head-to-head comparative studies in various hematological malignancy models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Role of Aurora Kinase Inhibitors in Haematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of AZD1152, a selective Aurora B kinase inhibitor, on Burkitt's and Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors: Cross-Validation of PF-03814735's Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aurora kinase inhibitor PF-03814735 with other prominent inhibitors, focusing on its effects across various cancer cell lines. The information presented is curated from preclinical studies to support research and drug development efforts in oncology.
Introduction to this compound
This compound is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Aurora A and Aurora B kinases.[1] These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in a variety of human cancers, making them attractive targets for cancer therapy.[1] Inhibition of Aurora kinases by this compound leads to a disruption of mitotic processes, specifically blocking cytokinesis and resulting in the formation of polyploid, multinucleated cells, which ultimately inhibits cell proliferation.[1]
Comparative Efficacy of Aurora Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable Aurora kinase inhibitors across a panel of cancer cell lines. This data allows for a direct comparison of their anti-proliferative activities.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Aurora A/B | HCT-116 | Colorectal Carcinoma | 42-150 |
| HL-60 | Promyelocytic Leukemia | 42-150 | ||
| A549 | Non-Small Cell Lung Carcinoma | 42-150 | ||
| H125 | Non-Small Cell Lung Carcinoma | 42-150 | ||
| C6 | Rat Glioma | 42-150 | ||
| L1210 | Mouse Leukemia | 42-150 | ||
| MDCK | Dog Kidney | 42-150 | ||
| MLN8237 (Alisertib) | Aurora A | Multiple Myeloma (various) | Multiple Myeloma | 3-1710[2] |
| TIB-48 | T-cell Lymphoma | 80-100[3][4] | ||
| CRL-2396 | T-cell Lymphoma | 80-100[3][4] | ||
| Various Solid Tumors | Various | 15-469[5] | ||
| VX-680 (Tozasertib) | Pan-Aurora | CAL-62 | Anaplastic Thyroid Cancer | 25-150[6] |
| 8305C | Anaplastic Thyroid Cancer | 25-150[6] | ||
| 8505C | Anaplastic Thyroid Cancer | 25-150[6] | ||
| BHT-101 | Anaplastic Thyroid Cancer | 25-150[6] | ||
| H295R | Adrenocortical Carcinoma | >1000[7] | ||
| SW13 | Adrenocortical Carcinoma | <1000[7] | ||
| AZD1152 (Barasertib) | Aurora B | SCLC (sensitive lines) | Small Cell Lung Cancer | <50[8][9] |
| MOLM13 | Acute Myeloid Leukemia | 1[10] | ||
| MV4-11 | Biphenotypic Leukemia | 2.8[10] | ||
| HL-60 | Acute Myeloid Leukemia | 3-40[10] | ||
| NB4 | Acute Myeloid Leukemia | 3-40[10] | ||
| PALL-2 | Acute Lymphoblastic Leukemia | 3-40[10] | ||
| EOL-1 | Acute Eosinophilic Leukemia | 3-40[10] | ||
| K562 | Chronic Myeloid Leukemia | 3-40[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of these findings.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of the Aurora kinase inhibitors. Include a vehicle-treated control group.
-
MTT Addition: After the desired incubation period (typically 48-72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Phosphorylated Aurora Kinase
This technique is used to determine the effect of the inhibitors on the phosphorylation status of Aurora kinases and their downstream targets.
-
Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Aurora A/B/C (Thr288, Thr232, Thr198)) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to analyze the distribution of cells in different phases of the cell cycle following inhibitor treatment.
-
Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[16]
-
Washing: Centrifuge the fixed cells and wash them twice with PBS.[16]
-
RNase Treatment: Resuspend the cell pellet and treat with RNase A to degrade RNA and ensure specific staining of DNA.[17]
-
Propidium (B1200493) Iodide (PI) Staining: Add a propidium iodide staining solution to the cells. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[16][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[18]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Aurora kinase signaling pathway, the experimental workflow for assessing inhibitor efficacy, and the logical relationship of their effects.
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The aurora kinase inhibitor VX-680 shows anti-cancer effects in primary metastatic cells and the SW13 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Phospho-Aurora A/B/C (Thr288, Thr232, Thr198) Polyclonal Antibody (PA5-117233) [thermofisher.com]
- 15. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
A Comparative Guide to the Reproducibility of PF-03814735-Induced Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aurora kinase inhibitor PF-03814735 with other alternatives, focusing on the reproducibility of its primary mechanism of action: the induction of mitotic arrest. The information presented is collated from peer-reviewed studies and is intended to aid in the design and interpretation of experiments in cancer research and drug development.
Introduction to this compound and Mitotic Arrest
This compound is a potent, orally bioavailable small molecule that inhibits both Aurora A and Aurora B kinases.[1][2] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these processes, leading to a failure of cell division and subsequent mitotic arrest. This ultimately results in the formation of polyploid cells and the inhibition of tumor cell proliferation.[1][2][3] The consistent induction of this phenotype is a critical factor in its potential as a therapeutic agent.
Comparative Analysis of Mitotic Arrest Induction
The following tables summarize quantitative data on this compound and its alternatives, providing a basis for comparing their potency and the cellular consequences of their induced mitotic arrest.
Table 1: In Vitro Potency of Aurora Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | Key Cellular Phenotypes | Reference(s) |
| This compound | Aurora A/B | 0.8 | 5 | Cytokinesis block, polyploidy, inhibition of cell proliferation | [4] |
| Alisertib (B1683940) (MLN8237) | Aurora A | 1.2 | 396.5 | Mitotic spindle defects, prometaphase arrest, apoptosis | [5] |
| AMG 900 | Pan-Aurora | 5 | 4 | Failed chromosome congression, polyploidy, apoptosis | [5] |
| Danusertib (PHA-739358) | Pan-Aurora, ABL, RET, TRK-A | 13 | 79 | Mitotic arrest, apoptosis | [6] |
Table 2: Cellular Effects Following Treatment with Aurora Kinase Inhibitors
| Compound | Cell Line(s) | Concentration | Observed Mitotic Arrest (% of cells in G2/M) | Induction of Polyploidy | Reference(s) |
| This compound | HCT-116 | 300 nM | Increase in 4N population after 4h | Yes, significant increase in >4N cells after 48h | [3][7][8] |
| Alisertib (MLN8237) | AGS, NCI-N78 | 0.1, 1, 5 µM | Concentration-dependent increase (up to 87% in AGS) | Reported in other studies | [9] |
| AMG 900 | 44 breast cancer cell lines | 10 nM | Accumulation of cells with >4N DNA content | Yes | [10] |
Reproducibility of Mitotic Arrest
Direct comparative studies on the reproducibility of mitotic arrest induced by these inhibitors are limited. However, the consistency of findings across multiple independent studies for each compound provides an indirect measure of the robustness of their effects.
-
This compound: The induction of a cytokinesis block leading to polyploidy is a consistently reported phenotype in multiple studies and cell lines, suggesting a reproducible mechanism of action.[1][2][3]
-
Alisertib (MLN8237): As a selective Aurora A inhibitor, it reliably induces defects in mitotic spindle formation and a prometaphase arrest.[11][12] This distinct phenotype is consistently observed across various cancer cell lines.[9]
-
AMG 900: Being a pan-Aurora inhibitor, its effects are also consistently reported to include phenotypes associated with both Aurora A and B inhibition, such as improper chromosome alignment and polyploidy.[5][10]
The reproducibility of mitotic arrest for any given inhibitor is also dependent on experimental conditions such as cell line, drug concentration, and duration of exposure. The detailed protocols provided below are crucial for obtaining consistent and reproducible results.
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that prevents confluence by the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of the Aurora kinase inhibitor or vehicle control for the specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash cells with cold PBS.
-
Harvest cells by trypsinization or gentle scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol (B145695) dropwise to a final concentration of 70%.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.[7]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.[7]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.[7]
-
Analyze the stained cells on a flow cytometer using a low flow rate.
-
Acquire data for at least 20,000 events per sample.
-
Use cell cycle analysis software to generate a histogram of PI fluorescence intensity and quantify the percentage of cells in each phase.[7]
-
2. Immunofluorescence Staining for Phospho-Histone H3 (Ser10)
This protocol is used to identify and quantify mitotic cells, as histone H3 is specifically phosphorylated at Serine 10 during mitosis.
-
Cell Culture and Fixation:
-
Grow cells on coverslips in a petri dish.
-
Treat cells with the inhibitor or vehicle control.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against phospho-histone H3 (Ser10) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of phospho-histone H3 positive cells relative to the total number of DAPI-stained nuclei.
-
Visualizing the Mechanisms
Signaling Pathway of Aurora Kinase-Mediated Mitotic Progression
Caption: Aurora kinase signaling pathway in mitosis.
Experimental Workflow for Assessing Mitotic Arrest
Caption: Workflow for mitotic arrest assessment.
References
- 1. Detection of Histone H3 Phosphorylation in Cultured Cells and Tissue Sections by Immunostaining | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of this compound, an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Phospho-histone H3 immunofluorescence [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unpacking the Preclinical Profiles of Aurora Kinase Inhibitors PF-03814735 and VX-680
In the landscape of cancer therapeutics, the targeting of mitotic kinases has emerged as a promising strategy. Among these, the Aurora kinases, key regulators of cell division, have garnered significant attention. Overexpression of Aurora kinases is a common feature in a variety of human cancers, correlating with poor prognosis and making them attractive targets for drug development. This guide provides a detailed, head-to-head comparison of two potent, orally bioavailable Aurora kinase inhibitors: PF-03814735 and VX-680 (also known as Tozasertib or MK-0457). Both compounds have been evaluated in clinical trials and represent important tools for researchers in oncology and cell biology.
Biochemical Potency and Selectivity: A Tale of Two Inhibitors
Both this compound and VX-680 are potent inhibitors of the Aurora kinase family, which comprises Aurora A, B, and C. While both are considered pan-Aurora inhibitors, subtle differences in their potency and selectivity profiles have been reported.
This compound is a reversible and ATP-competitive inhibitor of both Aurora A and Aurora B kinases. In enzymatic assays, it demonstrates high potency against both isoforms. VX-680 also inhibits all three Aurora kinases with high affinity, exhibiting particular potency against Aurora A.
To provide a clear comparison of their biochemical profiles, the following tables summarize the available inhibitory concentration (IC₅₀) and dissociation constant (Kᵢ) values for both compounds against Aurora kinases and a selection of other off-target kinases.
Table 1: Biochemical Potency against Aurora Kinases
| Kinase | This compound IC₅₀ (nM) | VX-680 Kᵢ (nM) |
| Aurora A | 0.8, 5 | 0.6 |
| Aurora B | 0.5, 0.8 | 18 |
| Aurora C | - | 4.6, 5 |
Table 2: Selectivity Profile against Other Kinases
| Kinase | This compound IC₅₀ (nM) / % Inhibition @ 100nM | VX-680 Kᵢ (nM) |
| Flt1 | 10 | - |
| FAK | 22 | - |
| TrkA | 30 | - |
| FLT-3 | ≥90% | 30 |
| BCR-ABL | 50% | 30 |
| JAK2 | ≥90% | - |
| RET | ≥90% | - |
| MST3 | ≥90% | - |
Note: A comprehensive kinase inhibition profile for this compound against 220 kinases showed ≥90% inhibition of 19 kinases at a concentration of 100 nM.VX-680 was found to be 100-fold more selective for Aurora A than for 55 other kinases, with the exceptions of FLT-3 and BCR-ABL.
Cellular Activity and Phenotypic Effects
The potent biochemical inhibition of Aurora kinases by this compound and VX-680 translates into significant cellular effects, primarily impacting cell cycle progression and viability. Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts chromosome segregation and cytokinesis, leading to the formation of polyploid cells.
Both compounds have been shown to induce a block in the G2/M phase of the cell cycle, followed by endoreduplication and the emergence of cells with >4N DNA content. This disruption of mitosis ultimately leads to apoptosis in a wide range of human tumor cell lines.
Table 3: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line(s) | Observed Effects | IC₅₀ (nM) |
| This compound | HCT-116, HL-60, A549, H125, MDA-MB-231 | Inhibition of cell proliferation, block in cytokinesis, formation of polyploid multinucleated cells, reduction of phospho-Aurora A/B and phospho-histone H3. | HCT-116: ~50 (for pHH3 reduction) |
| VX-680 | Diverse range of human tumor cell lines | Blocks cell-cycle progression, induces apoptosis, G2/M arrest, endoreduplication. | ATC cells: 25-150 |
In Vivo Efficacy in Preclinical Models
The anti-proliferative and pro-apoptotic effects of this compound and VX-680 observed in vitro have been validated in in vivo xenograft models of various cancers. Both compounds have demonstrated significant tumor growth inhibition at well-tolerated doses.
Once-daily oral administration of this compound to mice bearing human xenograft tumors resulted in a reduction in phosphohistone H3 in tumors and significant inhibition of tumor growth. Similarly, VX-680 has been shown to cause profound inhibition of tumor growth, leading to regression of leukemia, colon, and pancreatic tumors in xenograft models.
Table 4: In Vivo Antitumor Activity
| Compound | Xenograft Model | Dosing Regimen | Key Findings |
| This compound | Human xenograft tumors | Once-daily oral administration | Reduction in phosphohistone H3 in tumors, significant inhibition of tumor growth. Additive tumor growth inhibition in combination with docetaxel. |
| VX-680 | Human AML (HL-60), pancreatic, and colon xenografts | 75 mg/kg, twice a day intraperitoneally for 13 days (HL-60 model) | 98% reduction in mean tumor volumes in the HL-60 model. Tumor regression in pancreatic and colon xenograft models. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language.
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of this compound and VX-680.
Caption: General experimental workflow for the preclinical evaluation of PF-0381473
Unveiling the Ripple Effects: A Comparative Guide to PF-03814735 and its Influence on p53 Pathways
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the Aurora kinase inhibitor PF-03814735 and its downstream effects on the pivotal p53 tumor suppressor pathway. We present a comparative analysis with alternative p53-activating compounds, supported by experimental data and detailed protocols.
This compound is a potent, orally bioavailable small molecule that inhibits Aurora kinases A and B, crucial regulators of mitosis.[1] Its primary mechanism of action leads to a blockage in cell division, resulting in polyploid cells and the inhibition of proliferation.[1] Beyond its direct mitotic impact, the inhibition of Aurora kinase A by this compound has significant downstream consequences for the p53 pathway. Aurora kinase A is known to phosphorylate p53, targeting it for degradation.[2][3] Consequently, the inhibition of Aurora kinase A by this compound is anticipated to stabilize and activate p53, triggering a cascade of anti-tumor responses.
This guide will delve into the specifics of these downstream effects, comparing the performance of this compound with that of direct p53 activators, namely the MDM2 inhibitors Nutlin-3 (B1677040) and Idasanutlin (B612072) (RG7388).
Comparative Analysis of p53 Pathway Modulators
To understand the distinct and overlapping effects of these compounds, we compare their mechanisms of action and their impact on key cellular processes.
| Feature | This compound | Nutlin-3 | Idasanutlin (RG7388) |
| Primary Target | Aurora Kinase A and B | MDM2 | MDM2 |
| Mechanism of p53 Activation | Indirect: Inhibition of Aurora Kinase A-mediated p53 phosphorylation and subsequent degradation.[2][3] | Direct: Blocks the p53-MDM2 interaction, preventing p53 degradation.[4][5][6] | Direct: Potent and selective inhibitor of the p53-MDM2 interaction.[7][8] |
| Reported Downstream Effects | Inhibition of cell proliferation, induction of polyploidy, and anticipated p53 stabilization.[1] | p53 stabilization, induction of p21, cell cycle arrest, and apoptosis in p53 wild-type cells.[4][5][9] | Dose-dependent p53 stabilization, induction of p21, cell cycle arrest, and apoptosis in p53 wild-type cells.[7][10][11] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on these compounds. It is important to note that direct measurement of p53, p21, and MDM2 protein level changes specifically after this compound treatment is not extensively reported in publicly available literature; the expected effects are inferred from its mechanism of action.
Table 1: Impact on p53 Pathway Protein Expression
| Compound | Cell Line | Treatment Concentration & Duration | Change in p53 Protein Level | Change in p21 Protein Level | Change in MDM2 Protein Level |
| This compound | p53 wild-type cancer cells | (Not explicitly reported) | Expected Increase | Expected Increase | Expected Increase (as a p53 target gene) |
| Nutlin-3 | Dedifferentiated liposarcoma cells | 2.5 - 10 µmol/L for 24h | Increased | Increased | Increased |
| Idasanutlin (RG7388) | U-2 OS, SJSA-1, MCF-7 (p53 wild-type) | 0.05 - 5 µM for 8-24h | Strongly Increased | Increased | (Not explicitly reported, but expected to increase as a p53 target) |
Table 2: Effects on Cell Viability and Apoptosis
| Compound | Cell Line | IC50 (Cell Viability) | Apoptosis Induction |
| This compound | (Various cancer cell lines) | (Varies by cell line) | Induces cell death following polyploidy.[1] |
| Nutlin-3 | Medulloblastoma (p53 wild-type) | ~5 µM | Significant induction of apoptosis.[5] |
| Idasanutlin (RG7388) | SJSA-1, HCT116 (p53 wild-type) | 0.01 µM | Induces apoptosis.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: this compound's indirect activation of the p53 pathway.
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 10. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of PF-03814735 in Combination with Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aurora kinase inhibitor PF-03814735 in combination with other chemotherapeutic agents. The focus is on presenting available experimental data to assess potential synergistic effects that could enhance anti-tumor efficacy.
Overview of this compound
This compound is a potent, orally bioavailable small molecule that acts as a reversible inhibitor of both Aurora A and Aurora B kinases.[1] These kinases are crucial for the regulation of mitosis, and their inhibition by this compound leads to a blockage of cytokinesis, resulting in the formation of polyploid, multinucleated cells and subsequent inhibition of cell proliferation.[1][2] Preclinical studies have demonstrated its activity in various cancer cell lines, particularly small cell lung and colon cancer.[1]
Synergistic Effects with Docetaxel (B913): In Vivo Studies
Preclinical evaluation of this compound in combination with the taxane (B156437) chemotherapeutic agent docetaxel has demonstrated additive tumor growth inhibition in xenograft mouse models.[1][2][3]
Quantitative Data Summary
The following table summarizes the in vivo tumor growth inhibition data from combination studies of this compound and docetaxel in SW620 (human colorectal carcinoma) and A2780 (human ovarian carcinoma) xenograft models.[2]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| SW620 | This compound (20 mg/kg, oral, once daily for 10 days) | ~60% |
| Docetaxel (20 mg/kg, i.v., on days 1 and 8) | ~60% | |
| This compound + Docetaxel | Statistically significant increase over single agents | |
| A2780 | This compound (20 mg/kg, oral, once daily for 10 days) | ~60% |
| Docetaxel (20 mg/kg, i.v., on days 1 and 8) | ~60% | |
| This compound + Docetaxel | Statistically significant increase over single agents |
Note: The precise percentage of tumor growth inhibition for the combination was not explicitly stated in the source material, but was described as a statistically significant increase over the ~60% inhibition observed with each single agent.
Experimental Protocols
In Vivo Xenograft Study Protocol[2]
-
Animal Models: Mice bearing either SW620 or A2780 xenografts. Animal care and maintenance were conducted in accordance with approved Institutional Animal Care and Use Protocols.
-
Drug Formulation:
-
This compound: Formulated as a solution in cremophor EL (cremophor/ethanol/0.9% saline in a 12.5%/12.5%/75% ratio).
-
Docetaxel: Formulated in a 7.5% solution.
-
-
Treatment Regimen:
-
This compound: Administered orally at a dose of 20 mg/kg once daily for 10 consecutive days.
-
Docetaxel: Administered intravenously at a dose of 20 mg/kg on days 1 and 8 of the study.
-
Combination Group: Received both this compound and docetaxel according to the schedules mentioned above.
-
-
Data Collection: Tumor volumes were monitored to assess tumor growth inhibition.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
In Vivo Combination Therapy Workflow
Caption: Workflow for in vivo combination therapy study.
Combination with Other Chemotherapies
While the combination of the Aurora kinase inhibitor SNS-314 has shown synergy with gemcitabine (B846) and vincristine, publicly available data demonstrating the synergistic or additive effects of this compound with these specific chemotherapies is currently lacking. Further research is required to elucidate the potential of this compound in combination with a broader range of cytotoxic agents.
Conclusion
The available preclinical data suggests that this compound, when combined with docetaxel, results in an additive anti-tumor effect in xenograft models of human colorectal and ovarian cancer. This provides a rationale for further investigation into combination therapies involving this compound to potentially enhance treatment efficacy in a clinical setting. However, a comprehensive assessment of the synergistic potential of this compound requires additional studies, including in vitro synergy assays and in vivo evaluations with other standard-of-care chemotherapies.
References
Independent Verification of PF-03814735's Anti-Tumor Activity in Preclinical Models
A Comparative Analysis of the Orally Bioavailable Aurora Kinase Inhibitor PF-03814735 with Alternative Agents in In Vivo Cancer Models
This guide provides an objective comparison of the in vivo anti-tumor activity of this compound, a potent inhibitor of Aurora kinases A and B, against other well-characterized Aurora kinase inhibitors.[1][2] The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Comparative Analysis of In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in various human tumor xenograft models.[1][3] This section summarizes the key findings and compares them with other notable Aurora kinase inhibitors.
| Drug | Target | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Aurora A/B | HCT-116 (Colon) | 20 mg/kg, oral, once daily for 10 days | ≥50% | [3] |
| A2780 (Ovarian) | Not specified | Significant | [3] | ||
| MDA-MB-231 (Breast) | Not specified | Significant | [3] | ||
| Colo-205 (Colorectal) | Not specified | Significant | [3] | ||
| SW620 (Colorectal) | Not specified | Significant | [3] | ||
| HL-60 (Leukemia) | Not specified | Significant | [3] | ||
| MLN8054 | Aurora A | HCT-116 (Colon) | 30 mg/kg, oral, twice daily for 21 days | 81% | [4] |
| HCT-116 (Colon) | 30 mg/kg, oral, once daily for 21 days | 84% | [5] | ||
| AZD1152 (Barasertib) | Aurora B | SW620 (Colorectal) | Not specified | 55% to ≥100% | [6] |
| MiaPaCa-2 (Pancreatic) | Not specified | Significant inhibition and delay in tumor growth | [7] | ||
| Tozasertib (VX-680) | Pan-Aurora | HL-60 (Leukemia) | 75 mg/kg, i.p., twice daily for 13 days | 98% reduction in mean tumor volume | [8] |
| Pancreatic & Colon Xenografts | Not specified | Tumor regression | [8] | ||
| ccRCC Xenografts | Not specified | Significant inhibition | [9] |
Experimental Protocols
The following sections detail the typical methodologies employed in the in vivo assessment of the anti-tumor activity of Aurora kinase inhibitors.
Xenograft Tumor Model Establishment
Human tumor cell lines are cultured under standard conditions.[3] For subcutaneous xenograft models, a specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[10] For patient-derived xenografts (PDTX), tumor fragments are implanted subcutaneously.[10] Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.[3]
Drug Administration and Dosing
This compound is an orally bioavailable compound and is typically administered via oral gavage. Alternative Aurora kinase inhibitors are administered through various routes, including oral gavage and intraperitoneal (i.p.) injection, as detailed in the comparative data table.[4] The dosing schedule, including the dose level, frequency, and duration of treatment, is a critical parameter and varies between studies.
Assessment of Anti-Tumor Activity
Tumor growth is monitored regularly, typically twice a week, by measuring the tumor dimensions with calipers.[3] Tumor volume is calculated using the formula: (Length x Width²) / 2. The primary endpoint is often the percentage of tumor growth inhibition (TGI), which is calculated by comparing the change in tumor volume in treated groups to the vehicle-treated control group.[5] Body weight of the animals is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further pharmacodynamic and biomarker analysis, such as assessing the phosphorylation of histone H3, a downstream substrate of Aurora B.[11]
Signaling Pathways and Experimental Workflow
Aurora Kinase Signaling Pathway
The Aurora kinase family, comprising Aurora A, B, and C, are crucial regulators of mitosis.[12][13] Their overexpression is frequently observed in various cancers, leading to chromosomal instability and tumorigenesis.[12][13] Aurora A is involved in centrosome maturation and separation, as well as spindle assembly.[13] Aurora B is a key component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[13] Inhibition of these kinases disrupts mitotic progression, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.[1]
Caption: Simplified Aurora Kinase Signaling Pathway in Cancer.
In Vivo Anti-Tumor Activity Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vivo efficacy of an anti-tumor agent like this compound.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. This compound, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 7. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zkbymed.com [zkbymed.com]
- 11. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor this compound in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjlbpcs.com [rjlbpcs.com]
Safety Operating Guide
Proper Disposal of PF-03814735: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for PF-03814735, a potent Aurora kinase inhibitor. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers, scientists, and drug development professionals handling this compound must be familiar with and strictly follow these procedures.
Given its cytotoxic potential, all waste materials contaminated with this compound must be treated as hazardous chemical waste.[1][2][3] This includes pure compounds, solutions, contaminated labware, and personal protective equipment (PPE).
Immediate Safety and Spill Response
A critical first step in managing this compound waste is preparing for accidental spills. All personnel handling the compound should be trained in emergency spill cleanup procedures.
Key Spill Response Actions:
| Action | Description |
| Evacuate | Immediately clear the area of all non-essential personnel. |
| Ventilate | If safe to do so, increase ventilation to the area. |
| Contain | Use appropriate absorbent materials to contain the spill. |
| Neutralize | Follow established laboratory protocols for neutralizing cytotoxic compounds. |
| Clean | Thoroughly decontaminate the spill area with an appropriate cleaning agent. |
| Dispose | All materials used for spill cleanup must be disposed of as hazardous waste.[4] |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is paramount to ensure safe and compliant disposal.[5][6] Never mix hazardous waste with non-hazardous waste.[4][7]
Waste Stream Classification:
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials. | Labeled, sealed, and puncture-resistant container for cytotoxic waste (often purple).[1] |
| Liquid Waste | Solutions containing this compound, including stock solutions, experimental media, and the first rinse of contaminated glassware.[8] | Labeled, leak-proof, and chemically compatible container with a secure screw cap.[5] |
| Sharps Waste | Needles, syringes, and other contaminated sharps. | Puncture-proof sharps container clearly marked as "Cytotoxic Waste".[9] |
| Contaminated Labware | Glassware and plasticware that has come into contact with this compound. | Must be triple-rinsed. The first rinse is collected as hazardous liquid waste.[7][8] After triple-rinsing, glassware can be washed for reuse or disposed of according to standard laboratory procedures.[8] |
| Contaminated PPE | Gowns, gloves, and other PPE worn when handling this compound. | Placed in a designated, labeled bag for cytotoxic waste.[1][9] |
Step-by-Step Disposal Protocol
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Segregate Waste: At the point of generation, determine the appropriate waste stream for each item (solid, liquid, sharps, etc.).
-
Contain Waste: Place the waste in the correct, clearly labeled container. Ensure containers are kept closed except when adding waste.[7][8]
-
Label Containers: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound".[7] Do not use abbreviations.[7]
-
Store Waste: Store waste containers in a designated, secure area away from incompatible materials.[5][8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[8]
Experimental Protocols Referenced
The disposal procedures outlined in this document are based on standard best practices for handling potent and cytotoxic compounds in a laboratory setting. For specific experimental protocols involving this compound, researchers should consult their institution's approved protocols and relevant safety data sheets for all chemicals used.
Visualizing the Disposal Workflow
To aid in understanding the proper disposal pathway for this compound, the following diagrams illustrate the key decision points and processes.
Caption: Decision tree for segregating this compound waste.
Caption: Overall workflow for this compound waste disposal.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. youtube.com [youtube.com]
- 3. glyconllc.com [glyconllc.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Research: A Comprehensive Guide to Handling PF-03814735
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like PF-03814735. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural guidelines, you can minimize risks and handle this Aurora kinase inhibitor with confidence.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves is required. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty or chemical-resistant gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
1. Designated Work Area:
-
All work with this compound, both in solid and solution form, must be conducted in a designated and clearly marked area.
-
Access to this area should be restricted to authorized personnel who are fully trained in the handling of potent compounds.
2. Engineering Controls:
-
All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
For cell culture applications, a Class II biological safety cabinet should be used to maintain sterility and protect the user.
3. Standard Operating Procedures:
-
Weighing: To prevent aerosolization, use a containment balance enclosure or perform weighing in a chemical fume hood.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the powdered compound slowly to avoid splashing.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a dilute bleach solution followed by a water rinse, should be used.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, lab coats, etc.) and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations for hazardous chemical waste.
Signaling Pathway and Experimental Workflow
This compound is a potent and reversible inhibitor of Aurora A and Aurora B kinases, which play critical roles in cell cycle progression and mitosis.[1] Inhibition of these kinases leads to defects in chromosome segregation and ultimately blocks cell division.[1]
Caption: Inhibition of Aurora A and B kinases by this compound disrupts mitosis and cytokinesis, leading to cell cycle arrest.
A typical experimental workflow to evaluate the cellular effects of this compound is outlined below.
Caption: A standard workflow for assessing the in vitro efficacy of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
